Product packaging for TG-003(Cat. No.:CAS No. 719277-26-6)

TG-003

Cat. No.: B1682776
CAS No.: 719277-26-6
M. Wt: 249.33 g/mol
InChI Key: BGVLELSCIHASRV-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a Clk inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2S B1682776 TG-003 CAS No. 719277-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLELSCIHASRV-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719277-26-6, 300801-52-9
Record name TG-003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719277266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TG-003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPC5K8BPP7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TG-003: A Potent Modulator of Alternative Splicing Through CLK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG-003 is a small molecule inhibitor with high potency and selectivity for the Cdc2-like kinase (CLK) family, particularly CLK1 and CLK4. By competitively binding to the ATP-binding pocket of these kinases, this compound effectively prevents the phosphorylation of serine/arginine-rich (SR) proteins, crucial regulators of pre-mRNA splicing. This inhibition leads to significant alterations in alternative splicing events, making this compound a valuable tool for studying splicing regulation and a potential therapeutic agent for diseases driven by aberrant splicing. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its activity.

Introduction

Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This intricate mechanism is tightly regulated by a host of splicing factors, among which the serine/arginine-rich (SR) proteins play a pivotal role. The phosphorylation state of SR proteins, controlled by kinases such as the Cdc2-like kinase (CLK) family, is critical for their function in spliceosome assembly and splice site selection.[1] Dysregulation of this process is implicated in a wide range of human diseases, including cancer and neurodegenerative disorders.

This compound has emerged as a potent and selective inhibitor of the CLK family of kinases.[1] Its ability to modulate the phosphorylation of SR proteins and thereby alter alternative splicing patterns has made it an invaluable chemical probe for dissecting the complexities of splicing regulation. Furthermore, its potential to correct aberrant splicing events has generated significant interest in its therapeutic applications.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of CLK family kinases. It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the transfer of a phosphate group to its substrates, the SR proteins.[2]

Signaling Pathway of this compound Action:

TG003_Mechanism cluster_upstream Upstream Regulation cluster_downstream Downstream Effects ATP ATP CLKs CLK1/CLK4 ATP->CLKs Binds to TG003 TG003 TG003->CLKs Inhibits SR_proteins_P Phosphorylated SR Proteins CLKs->SR_proteins_P Phosphorylates Nuclear_Speckles_D Nuclear Speckle Dissociation CLKs->Nuclear_Speckles_D Inhibition leads to Alternative_Splicing Altered Alternative Splicing SR_proteins_P->Alternative_Splicing Regulates Nuclear_Speckles_A Nuclear Speckle Assembly SR_proteins_P->Nuclear_Speckles_A Promotes SR_proteins SR Proteins SR_proteins->SR_proteins_P Pre_mRNA Pre_mRNA Nuclear_Speckles_D->Alternative_Splicing Impacts

Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation and altering splicing.

The key steps in the mechanism of action are:

  • Inhibition of CLK Kinases: this compound directly inhibits the catalytic activity of CLK1 and CLK4.[1]

  • Reduction of SR Protein Phosphorylation: This inhibition prevents the phosphorylation of multiple serine residues within the arginine/serine-rich (RS) domains of SR proteins.[2]

  • Alteration of SR Protein Function: Hypophosphorylated SR proteins exhibit altered subcellular localization, often leading to their accumulation in nuclear speckles, and have a reduced ability to recruit spliceosomal components to pre-mRNA.[1]

  • Modulation of Alternative Splicing: The change in SR protein activity leads to a shift in splice site selection, resulting in the inclusion or exclusion of specific exons in the mature mRNA.[3]

Quantitative Data

The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays.

KinaseIC50 (nM)Reference
CLK120[1]
CLK2200[1]
CLK3>10,000[1]
CLK415[1]
DYRK1A24
DYRK1B34

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to measure the inhibitory effect of this compound on CLK kinase activity.

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant CLK - SR protein substrate - this compound dilutions - ATP ([γ-32P]ATP) - Kinase buffer Incubate Incubate CLK, substrate, and this compound Reagents->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Quench Quench reaction Initiate->Quench SDS_PAGE Separate proteins by SDS-PAGE Quench->SDS_PAGE Autoradiography Visualize phosphorylated substrate by autoradiography SDS_PAGE->Autoradiography Quantify Quantify band intensity to determine IC50 Autoradiography->Quantify

Caption: Workflow for in vitro kinase assay to determine this compound IC50.

Materials:

  • Recombinant human CLK1 or CLK4

  • SR protein substrate (e.g., recombinant ASF/SF2)

  • This compound

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels

  • Phosphorimager or X-ray film

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the recombinant CLK kinase, SR protein substrate, and the desired concentration of this compound in kinase buffer.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular Alternative Splicing Assay (RT-PCR)

This protocol is used to assess the effect of this compound on the alternative splicing of a specific gene in cultured cells.

Experimental Workflow:

RT_PCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_pcr_analysis PCR & Analysis Cell_Culture Culture cells to desired confluency Treatment Treat cells with this compound or vehicle (DMSO) Cell_Culture->Treatment RNA_Extraction Extract total RNA Treatment->RNA_Extraction cDNA_Synthesis Synthesize cDNA using reverse transcriptase RNA_Extraction->cDNA_Synthesis PCR Perform PCR with primers flanking the alternative exon cDNA_Synthesis->PCR Gel_Electrophoresis Separate PCR products by agarose gel electrophoresis PCR->Gel_Electrophoresis Analysis Analyze band intensities to determine splicing changes Gel_Electrophoresis->Analysis

Caption: Workflow for analyzing alternative splicing changes using RT-PCR.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound

  • RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • PCR primers flanking the alternatively spliced exon of the target gene

  • Taq DNA polymerase and PCR buffer

  • Agarose gel and electrophoresis equipment

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere and grow.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period.

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • Perform PCR using primers that flank the alternatively spliced exon of interest.

  • Separate the PCR products on an agarose gel.

  • Visualize the bands corresponding to the different splice isoforms and quantify their relative abundance to determine the effect of this compound on splicing.[4]

Western Blot for Phosphorylated SR Proteins

This protocol allows for the detection of changes in the phosphorylation status of SR proteins in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer containing phosphatase inhibitors

  • Primary antibodies specific for phosphorylated SR proteins (e.g., anti-phospho-SR [mAb 104]) and total SR proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound as described in the RT-PCR protocol.

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that recognizes the phosphorylated form of a specific SR protein or a pan-phospho-SR antibody.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total SR protein.[2]

Conclusion

This compound is a powerful research tool for investigating the role of CLK kinases and SR protein phosphorylation in the regulation of alternative splicing. Its high potency and selectivity make it suitable for both in vitro and in-cell studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to explore the effects of this compound on their specific biological systems. Further investigation into the therapeutic potential of this compound and other CLK inhibitors is warranted for a variety of diseases characterized by splicing dysregulation.

References

The Cellular Target of TG-003: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-003 is a potent and selective small molecule inhibitor targeting the Cdc2-like kinase (Clk) family, with additional activity against the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family. By competitively binding to the ATP pocket of these kinases, this compound effectively modulates the phosphorylation of key substrates, primarily the serine/arginine-rich (SR) family of proteins. This inhibition directly impacts the regulation of alternative pre-mRNA splicing, a critical process in gene expression. This technical guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and detailed protocols for key experimental validations.

Primary Cellular Targets of this compound

The primary cellular targets of this compound are members of the Cdc2-like kinase (Clk) family and the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family.

Cdc2-like Kinase (Clk) Family

This compound exhibits potent inhibitory activity against several members of the Clk family, which are crucial regulators of pre-mRNA splicing. The inhibitory concentrations (IC50) of this compound against various Clk isoforms are summarized in the table below.

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (DYRK) Family

In addition to the Clk family, this compound has been shown to inhibit DYRK1A and DYRK1B, kinases involved in a variety of cellular processes, including cell proliferation and neuronal development.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against its primary kinase targets.

Target KinaseIC50 (nM)Ki (nM)Reference
Clk1 (mClk1) 2010[1][2]
Clk2 (mClk2) 200Not Reported[3][4]
Clk4 (mClk4) 15Not Reported[3][4][5]
Clk3 (mClk3) >10,000Not Reported[1][4]
DYRK1A 24Not Reported[4]
DYRK1B 34Not Reported[4]
SRPK1 No InhibitionNot Reported[3]
SRPK2 No InhibitionNot Reported[3]
PKC No InhibitionNot Reported[3]

IC50 and Ki values may vary slightly depending on the experimental conditions and assay format.

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of Clk kinases.[4] By occupying the ATP-binding pocket, it prevents the transfer of phosphate groups to substrate proteins. The primary substrates of Clk kinases are the serine/arginine-rich (SR) proteins, which are key splicing factors.[1] Phosphorylation of SR proteins by Clks is essential for their localization to nuclear speckles and their participation in the spliceosome complex.[1] Inhibition of Clk activity by this compound leads to the dephosphorylation of SR proteins, causing their accumulation in nuclear speckles and preventing their engagement in the splicing machinery.[1] This ultimately results in the modulation of alternative splicing patterns of various pre-mRNAs.[1][4]

TG-003_Signaling_Pathway cluster_nucleus Nucleus Clk1_4 Clk1/4 SR_proteins SR Proteins Clk1_4->SR_proteins phosphorylates pSR_proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome promotes Alt_Splicing Alternative Splicing Spliceosome->Alt_Splicing regulates TG003 This compound TG003->Clk1_4

Figure 1: this compound inhibits Clk1/4, preventing SR protein phosphorylation and altering alternative splicing.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular effects of this compound.

In Vitro Kinase Assay

This protocol is designed to determine the inhibitory activity of this compound against a specific kinase, such as Clk1.

Materials:

  • Recombinant active Clk1 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate (e.g., a synthetic peptide derived from the SR domain of SF2/ASF)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Incubator

  • Scintillation counter or luminometer (depending on the assay format)

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the following to each well:

    • Kinase Assay Buffer

    • Recombinant Clk1 enzyme

    • This compound dilution or DMSO (for control)

    • Substrate

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For ADP-Glo™ assays, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.

  • Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Kinase, Substrate, ATP, this compound) start->prep plate Plate Kinase, this compound, and Substrate prep->plate preincubate Pre-incubate at 30°C plate->preincubate initiate Initiate with ATP preincubate->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate quantify Quantify Activity (Scintillation or Luminescence) terminate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Figure 2: General workflow for an in vitro kinase assay to determine the IC50 of this compound.
Western Blot Analysis of SR Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of SR proteins in cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SR protein antibody, anti-total SR protein antibody, anti-GAPDH or β-actin for loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies against total SR protein and a loading control to normalize the results.

Alternative Splicing Analysis by RT-PCR

This protocol allows for the analysis of changes in alternative splicing of a specific gene in response to this compound treatment.

Materials:

  • Cells treated with this compound or DMSO as described in the Western blot protocol

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers flanking the alternatively spliced exon of the target gene

  • Taq polymerase and PCR reagents

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Extract total RNA from the treated and control cells.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform PCR using primers that flank the exon of interest. These primers should be designed to amplify both the inclusion and exclusion isoforms of the transcript.

  • Separate the PCR products on an agarose gel. The two isoforms will appear as bands of different sizes.

  • Visualize the bands using a gel imaging system and quantify the intensity of each band.

  • Calculate the ratio of the exon inclusion isoform to the exon exclusion isoform for each treatment condition to determine the effect of this compound on the splicing of the target gene.

Conclusion

This compound is a valuable research tool for studying the roles of Clk and DYRK kinases in cellular processes, particularly in the regulation of alternative splicing. Its potent and selective inhibitory activity makes it a powerful probe for dissecting the signaling pathways governed by these kinases. The experimental protocols provided in this guide offer a framework for investigating the cellular and molecular effects of this compound, contributing to a deeper understanding of its mechanism of action and potential therapeutic applications.

References

The Effect of TG-003 on SR Protein Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism and effects of TG-003, a potent inhibitor of the Cdc2-like kinase (CLK) family, on the phosphorylation of serine/arginine-rich (SR) proteins. SR proteins are critical regulators of pre-mRNA splicing, and their phosphorylation state, controlled by kinases such as CLKs, is pivotal for their function in splice site selection and spliceosome assembly. This compound, by competitively inhibiting the ATP-binding site of CLK1, CLK2, and CLK4, effectively reduces SR protein phosphorylation, leading to alterations in alternative splicing. This guide details the molecular interactions, presents quantitative data on this compound's inhibitory activity, and provides comprehensive experimental protocols for studying its effects. The information herein is intended to equip researchers with the necessary knowledge and methodologies to investigate the role of CLK inhibition in various biological and pathological processes.

Introduction

Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple protein isoforms from a single gene. This intricate mechanism is regulated by a host of splicing factors, among which the serine/arginine-rich (SR) proteins play a crucial role. The activity of SR proteins is tightly controlled by post-translational modifications, most notably phosphorylation of the serine residues within their arginine/serine-rich (RS) domains. The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that are primary regulators of SR protein phosphorylation.[1]

Dysregulation of SR protein phosphorylation and, consequently, alternative splicing is implicated in a wide range of human diseases, including cancer and neurodegenerative disorders.[2] This has made the kinases that phosphorylate SR proteins, particularly the CLKs, attractive targets for therapeutic intervention. This compound is a small molecule inhibitor that has demonstrated potent and selective inhibition of the CLK family of kinases.[2]

This guide will explore the mechanism of action of this compound, its inhibitory effect on SR protein phosphorylation, and the downstream consequences on alternative splicing. We will provide a detailed summary of its inhibitory constants, experimental procedures to assess its activity, and visual representations of the relevant pathways and workflows.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the CLK family of kinases, with the most potent effects on CLK1 and CLK4, and a lesser effect on CLK2.[3] By binding to the ATP-binding pocket of these kinases, this compound prevents the transfer of a phosphate group from ATP to the serine residues in the RS domains of SR proteins. This inhibition of phosphorylation prevents the proper localization and function of SR proteins, leading to a disruption of the splicing machinery.[3] The direct consequence of this is a change in the alternative splicing patterns of numerous pre-mRNAs.[4]

Signaling Pathway of this compound Action

TG003_Mechanism cluster_0 Kinase Activity cluster_1 Inhibition ATP ATP CLK CLK1/CLK4 ATP->CLK binds SR_phos Phosphorylated SR Protein CLK->SR_phos phosphorylates Inactive_CLK Inactive CLK1/CLK4 SR_unphos Unphosphorylated SR Protein SR_unphos->CLK binds Splicing Alternative Splicing SR_phos->Splicing Promotes Splicing TG003 This compound TG003->CLK competitively inhibits No_Splicing Altered Splicing Inactive_CLK->No_Splicing Inhibits Splicing

Caption: Mechanism of this compound inhibition of SR protein phosphorylation.

Quantitative Data: Inhibitory Effect of this compound

The inhibitory potency of this compound has been quantified against various kinases, with a clear selectivity for the CLK family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)Reference
mClk120[2]
mClk2200[2]
mClk415[2]
mClk3>10,000[2]
DYRK1A24
DYRK1B34
SRPK1No Inhibition[5]
SRPK2No Inhibition[5]
PKCNo Inhibition[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on SR protein phosphorylation.

In Vitro Kinase Assay

This protocol describes how to measure the inhibitory effect of this compound on the phosphorylation of a model SR protein substrate (ASF/SF2) by a CLK kinase (CLK1) using a radioactive assay.

Materials:

  • Recombinant active CLK1

  • Recombinant ASF/SF2 protein

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP (10 μCi/μl)

  • Cold ATP (10 mM)

  • 4x SDS-PAGE Sample Buffer

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, 1 µg of recombinant ASF/SF2, and the desired concentration of this compound (or DMSO as a vehicle control).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP (1 µCi) and cold ATP (to a final concentration of 50 µM) and 100 ng of recombinant active CLK1. The final reaction volume should be 25 µl.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding 10 µl of 4x SDS-PAGE Sample Buffer and boiling for 5 minutes.

  • Alternatively, to quantify the incorporation of ³²P, spot 20 µl of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid.

  • Rinse with acetone and let it air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • To visualize the phosphorylated protein, resolve the boiled samples by SDS-PAGE and expose the gel to a phosphor screen or X-ray film.

Workflow for In Vitro Kinase Assay:

Kinase_Assay_Workflow start Start mix Prepare Reaction Mix: - Kinase Buffer - ASF/SF2 - this compound / DMSO start->mix pre_incubate Pre-incubate (10 min, 30°C) mix->pre_incubate add_kinase_atp Add CLK1 and [γ-³²P]ATP pre_incubate->add_kinase_atp incubate Incubate (30 min, 30°C) add_kinase_atp->incubate stop_reaction Stop Reaction (SDS Buffer + Boil) incubate->stop_reaction quantify Quantify Phosphorylation (P81 paper & Scintillation) incubate->quantify visualize Visualize Phosphorylation (SDS-PAGE & Autoradiography) stop_reaction->visualize end End quantify->end visualize->end

Caption: Workflow for a radioactive in vitro kinase assay.

Cell-Based Assay for SR Protein Phosphorylation (Western Blot)

This protocol details the procedure for assessing the phosphorylation status of SR proteins in cultured cells treated with this compound using Western blotting with the phospho-SR specific antibody, 1H4.[6][7][8]

Materials:

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-phospho-SR (clone 1H4, Millipore MABE50)[6][7][8]

  • Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells (e.g., HeLa or PC3) and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 1-20 µM) or DMSO for the desired time (e.g., 6-24 hours).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-SR (1H4) primary antibody (typically diluted 1:1000 to 1:5000 in blocking buffer) overnight at 4°C.[6][7][8]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total SR protein or a housekeeping protein like GAPDH or β-actin.

Workflow for Western Blot Analysis:

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment (this compound or DMSO) start->cell_culture cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking (1 hr, RT) transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-SR, 1H4, 4°C O/N) blocking->primary_ab wash1 Wash (3x TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1 hr, RT) wash1->secondary_ab wash2 Wash (3x TBST) secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection end End detection->end

Caption: Workflow for Western blot analysis of SR protein phosphorylation.

Analysis of Alternative Splicing by RT-PCR

This protocol provides a method to analyze changes in alternative splicing of a specific gene in response to this compound treatment.

Materials:

  • Cells treated with this compound or DMSO

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • Gene-specific primers flanking the alternative splicing event

  • Taq DNA polymerase and PCR buffer

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Treat cells with this compound or DMSO as described in the Western blot protocol.

  • Extract total RNA from the cells using a standard RNA extraction method.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Design PCR primers that flank the alternatively spliced exon(s) of interest. One primer should be in the upstream constitutive exon and the other in the downstream constitutive exon.

  • Perform PCR using the synthesized cDNA as a template and the designed primers. The PCR conditions (annealing temperature, extension time) should be optimized for each primer set. A typical PCR program would be:

    • Initial denaturation: 95°C for 3 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 30-60 seconds

    • Final extension: 72°C for 5 minutes

  • Resolve the PCR products on a 1.5-2.5% agarose gel.

  • Visualize the DNA bands using a gel imaging system. The different sized bands will correspond to the different splice isoforms (e.g., exon inclusion vs. exon skipping).

  • Quantify the band intensities to determine the ratio of the different splice isoforms. The percentage of exon inclusion (PSI) can be calculated as: (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of skipping band) * 100.

Conclusion

This compound is a valuable tool for studying the role of CLK kinases and SR protein phosphorylation in the regulation of alternative splicing. Its potent and selective inhibitory activity allows for the precise dissection of these pathways in both normal cellular processes and disease states. The experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate the effects of this compound and other potential CLK inhibitors. Further research into the downstream consequences of CLK inhibition will undoubtedly provide deeper insights into the complex network of splicing regulation and may pave the way for novel therapeutic strategies targeting splicing dysregulation.

References

The Discovery and Development of TG-003: A Potent Inhibitor of Cdc2-like Kinases (Clk)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and experimental application of TG-003, a potent and selective inhibitor of the Cdc2-like kinase (Clk) family. This compound has emerged as a critical tool for investigating the role of Clk kinases in the regulation of pre-mRNA splicing and as a potential therapeutic agent in various diseases, including cancer and Duchenne muscular dystrophy. This document details the mechanism of action of this compound, its kinase selectivity, and provides structured protocols for key in vitro and in vivo experimental methodologies. All quantitative data are summarized in tabular format for ease of comparison, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This process is tightly regulated by a complex interplay of cis-acting RNA elements and trans-acting protein factors, including the serine/arginine-rich (SR) family of splicing factors. The phosphorylation state of SR proteins is a critical determinant of their activity and subcellular localization, and this is controlled by specific kinases and phosphatases.

The Cdc2-like kinases (Clks) are a family of dual-specificity kinases that play a pivotal role in the phosphorylation of SR proteins, thereby regulating splice site selection and alternative splicing.[1] Dysregulation of Clk activity and aberrant splicing are implicated in a variety of human diseases, including cancer and genetic disorders. This has spurred the development of small molecule inhibitors targeting the Clk family as both research tools and potential therapeutics.

This compound, a benzothiazole derivative, was identified as a potent and ATP-competitive inhibitor of the Clk family, with notable selectivity for Clk1 and Clk4.[2] Its ability to modulate alternative splicing by inhibiting SR protein phosphorylation has made it an invaluable probe for dissecting the molecular mechanisms of splicing regulation and for exploring therapeutic strategies aimed at correcting splicing defects.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of Clk kinases.[3] This inhibition prevents the transfer of the gamma-phosphate from ATP to the serine residues within the arginine/serine-rich (RS) domains of SR proteins. The hypophosphorylated state of SR proteins alters their ability to bind to splicing enhancers and recruit the spliceosome machinery to the pre-mRNA, ultimately leading to changes in splice site selection and the modulation of alternative splicing patterns.

dot

cluster_0 Cellular Environment cluster_1 Splicing Regulation ATP ATP Clk1 Clk1 Kinase ATP->Clk1 Binds to active site TG003 This compound TG003->Clk1 Competitively inhibits SR_protein SR Protein (unphosphorylated) Clk1->SR_protein Phosphorylates pSR_protein SR Protein (phosphorylated) pre_mRNA pre-mRNA pSR_protein->pre_mRNA Binds to ESEs Alternative_Splicing Alternative Splicing Modulation pre_mRNA->Alternative_Splicing

Caption: Mechanism of action of this compound as a Clk1 inhibitor.

Kinase Selectivity and Potency

The efficacy and utility of a kinase inhibitor are largely determined by its potency and selectivity. This compound exhibits low nanomolar IC50 values against Clk1 and Clk4, with slightly lower potency against Clk2. Notably, it shows minimal activity against Clk3. Further profiling has revealed inhibitory activity against other kinases, including DYRK1A/B and members of the Casein Kinase 1 (CK1) family.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
mClk120[3]
mClk2200[3]
mClk3>10,000[3]
mClk415[3]
DYRK1A24[3]
DYRK1B34[3]
CK1α330
CK1δ340
CK1ε1400
CK1γ11500
CK1γ2930
CK1γ3880

Experimental Protocols

In Vitro Kinase Assay (Mobility Shift Assay)

This protocol describes the determination of kinase activity and inhibitor potency using a Caliper mobility shift assay, which measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

Materials:

  • Recombinant human Clk1 kinase

  • Fluorescently labeled peptide substrate (e.g., a peptide containing an SR repeat)

  • ATP

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.02% BSA, 1 mM DTT, 0.02% Tween 20, 10 mM MgCl₂, 10 mM β-glycerophosphate, 0.1 mM Na₃VO₄

  • Stop Solution: 100 mM HEPES (pH 7.5), 0.015% Brij-35, 0.2% Coating Reagent 3, 10 mM EDTA

  • Caliper Life Sciences EZ Reader II

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Prepare a kinase reaction mix containing assay buffer, recombinant Clk1 kinase, and the fluorescently labeled peptide substrate.

  • Add the this compound dilutions or DMSO (vehicle control) to the kinase reaction mix.

  • Initiate the kinase reaction by adding ATP to a final concentration that approximates the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Analyze the samples on the Caliper EZ Reader II to measure the ratio of phosphorylated to unphosphorylated peptide.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot

cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Analysis start Start prepare_reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and this compound dilutions start->prepare_reagents mix Combine Kinase, Substrate, and this compound/DMSO prepare_reagents->mix initiate Initiate reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop reaction incubate->stop_reaction analyze Analyze on Caliper EZ Reader II stop_reaction->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

Caption: Workflow for an in vitro kinase mobility shift assay.

Cellular SR Protein Phosphorylation Assay (Western Blot)

This protocol outlines the procedure for assessing the phosphorylation status of SR proteins in cultured cells following treatment with this compound.

Materials:

  • Cell line of interest (e.g., HeLa, PC3)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-phospho-SR (mAb104)

  • Primary antibody for loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 4-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-SR primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Analysis of Alternative Splicing (RNA-Seq)

This protocol provides a general workflow for analyzing changes in alternative splicing patterns induced by this compound using RNA sequencing.

Materials:

  • Cultured cells treated with this compound or DMSO

  • RNA extraction kit

  • DNase I

  • RNA quality control instrumentation (e.g., Agilent Bioanalyzer)

  • Library preparation kit for RNA-Seq

  • Next-generation sequencing platform

  • Bioinformatics software for alignment (e.g., STAR) and differential splicing analysis (e.g., rMATS)

Procedure:

  • Sample Preparation: Treat cells with this compound or DMSO, and extract total RNA. Perform DNase I treatment to remove any contaminating genomic DNA. Assess RNA quality and quantity.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries from the high-quality RNA samples and perform sequencing on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Differential Splicing Analysis: Use a specialized tool like rMATS to identify and quantify differential alternative splicing events (e.g., skipped exons, alternative 5'/3' splice sites, retained introns) between the this compound-treated and control samples.

    • Visualization: Visualize the differential splicing events using sashimi plots.

dot

cluster_0 Sample & Library Prep cluster_1 Bioinformatics Analysis start Start cell_treatment Cell Treatment (this compound vs. DMSO) start->cell_treatment rna_extraction RNA Extraction & QC cell_treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing raw_data Raw Sequencing Reads sequencing->raw_data qc Quality Control (FastQC) raw_data->qc alignment Alignment to Genome (STAR) qc->alignment diff_splicing Differential Splicing Analysis (rMATS) alignment->diff_splicing visualization Visualization (Sashimi Plots) diff_splicing->visualization end End visualization->end

Caption: Workflow for RNA-Seq analysis of alternative splicing.

In Vivo Xenograft Model (Prostate Cancer)

This protocol describes a subcutaneous xenograft model in mice to evaluate the anti-tumor efficacy of this compound.[4]

Materials:

  • Prostate cancer cell line (e.g., PC3)

  • Immunocompromised mice (e.g., nude mice)

  • This compound

  • Vehicle for injection (e.g., DMSO and/or other solubilizing agents)

  • Calipers for tumor measurement

Procedure:

  • Inject prostate cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., ~100 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the this compound formulation for injection. A solution calculated to give a final concentration of 50 µM in the mouse can be used.[4]

  • Administer this compound or vehicle to the respective groups via intraperitoneal injection on a predetermined schedule (e.g., twice weekly).[4]

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound has proven to be a cornerstone in the study of Clk-mediated regulation of alternative splicing. Its potency and selectivity have enabled significant advances in our understanding of the molecular mechanisms underlying this fundamental biological process. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their investigations. As our understanding of the role of aberrant splicing in disease continues to grow, the development and characterization of specific kinase inhibitors like this compound will remain a critical endeavor in the pursuit of novel therapeutic strategies.

References

The Role of TG-003 in the Investigation of Pre-mRNA Splicing Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pre-mRNA splicing is a fundamental cellular process critical for the generation of mature messenger RNA (mRNA) and a key contributor to proteomic diversity. The dysregulation of this intricate mechanism is implicated in a multitude of human diseases, including genetic disorders and cancer. Small molecule modulators of splicing have emerged as powerful tools for both dissecting the complexities of splicing regulation and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of TG-003, a potent and selective inhibitor of the CDC-like kinase (CLK) family, and its pivotal role in the study of pre-mRNA splicing. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present its utility in elucidating splicing pathways.

Introduction to this compound and Pre-mRNA Splicing

Pre-mRNA splicing is the process by which non-coding intervening sequences (introns) are removed from a pre-mRNA transcript and the coding sequences (exons) are ligated together. This process is carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The selection of splice sites is a highly regulated process, influenced by a host of cis-acting elements on the pre-mRNA and trans-acting protein factors.

Among the key regulators of splicing are the serine/arginine-rich (SR) proteins, a family of splicing factors that play a crucial role in the recognition of splice sites and the assembly of the spliceosome. The activity of SR proteins is modulated by post-translational modifications, most notably phosphorylation. The CDC-like kinases (CLKs), a family of dual-specificity kinases, are primary regulators of SR protein phosphorylation. By phosphorylating SR proteins, CLKs influence their subcellular localization and their ability to bind to RNA, thereby modulating splice site selection.[1]

This compound is a small molecule that has been identified as a potent and ATP-competitive inhibitor of the CLK family, with particular activity against CLK1, CLK2, and CLK4.[2][3] Its ability to specifically inhibit these kinases has made it an invaluable tool for probing the role of CLK-mediated phosphorylation in the regulation of pre-mRNA splicing.

Mechanism of Action of this compound

This compound exerts its effects on pre-mRNA splicing by inhibiting the catalytic activity of CLK family members.[4] This inhibition prevents the phosphorylation of their primary substrates, the SR proteins.[3] Hypophosphorylated SR proteins are unable to efficiently promote the recognition of exons and the assembly of the spliceosome, leading to alterations in splicing patterns, often resulting in exon skipping.[5] The precise outcome of this compound treatment on a specific splicing event is context-dependent and is influenced by the strength of the polypyrimidine tract and the density of splicing factor binding sites on the target exon.[5][6]

The direct inhibition of CLKs by this compound has been demonstrated to modulate the alternative splicing of a variety of genes, including the dystrophin gene, implicated in Duchenne muscular dystrophy, and the adenovirus E1A gene.[5][7] Furthermore, this compound has been shown to affect the splicing of protein kinase C beta II (PKCβII) and the expression of peroxisome proliferator-activated receptor gamma (PPARγ) isoforms during adipocyte differentiation.[2] It has also been found to modulate the alternative splicing of intron 9 in the TP53 gene, leading to an increased expression of the p53β and p53γ protein isoforms.[8]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity against various kinases.

Target Kinase IC50 (nM) Reference(s)
CLK120[2][3][8]
CLK2200[2][3][8]
CLK3>10,000[2][3]
CLK415[2][3][8]
DYRK1A24[9][10]
DYRK1B34[9][10]
Kinase Parameter Value Reference(s)
CLK1/StyKi0.01 µM[3][11]

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the study of this compound's role in pre-mRNA splicing regulation.

In Vitro Splicing Assay

This assay is used to directly assess the effect of this compound on the splicing of a specific pre-mRNA transcript in a cell-free system.

Materials:

  • HeLa cell nuclear extract (prepared as described below or commercially available)

  • [α-³²P] UTP for radiolabeling pre-mRNA

  • In vitro transcription system (e.g., T7 RNA polymerase)

  • Plasmid DNA containing the pre-mRNA of interest downstream of a T7 promoter

  • Splicing reaction buffer (20 mM HEPES-KOH pH 7.3, 3 mM MgCl₂, 60 mM KCl, 2 mM ATP, 20 mM creatine phosphate)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Denaturing polyacrylamide gel (6-8%)

  • Urea

  • TBE buffer

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

Protocol:

  • Preparation of Radiolabeled Pre-mRNA:

    • Linearize the plasmid DNA containing the target pre-mRNA sequence.

    • Perform in vitro transcription using T7 RNA polymerase in the presence of [α-³²P] UTP to generate radiolabeled pre-mRNA.

    • Purify the labeled pre-mRNA using a suitable method (e.g., gel filtration or phenol:chloroform extraction followed by ethanol precipitation).

  • In Vitro Splicing Reaction:

    • Set up the splicing reactions on ice. In a 25 µL reaction volume, combine:

      • 10-12 µL HeLa cell nuclear extract

      • 1 µL radiolabeled pre-mRNA (~10,000 cpm)

      • 1 µL ATP/creatine phosphate mix

      • Splicing buffer to a final volume of 25 µL.

      • Add this compound to the desired final concentration (e.g., 1-10 µM). For the control reaction, add an equivalent volume of DMSO.

    • Incubate the reactions at 30°C for 1-4 hours.

  • RNA Extraction:

    • Stop the reaction by adding 175 µL of a solution containing 0.3 M sodium acetate, 1% SDS, and 10 mM EDTA.

    • Add 2 µL of Proteinase K (10 mg/mL) and incubate at 37°C for 15-30 minutes.

    • Extract the RNA with an equal volume of phenol:chloroform:isoamyl alcohol.

    • Precipitate the RNA from the aqueous phase with 2.5 volumes of ethanol.

    • Wash the RNA pellet with 70% ethanol and resuspend in formamide loading buffer.

  • Analysis of Splicing Products:

    • Denature the RNA samples by heating at 95°C for 5 minutes.

    • Separate the splicing products (pre-mRNA, mRNA, lariat intron, and other intermediates) on a denaturing polyacrylamide/urea gel.

    • Visualize the radiolabeled RNA species by autoradiography or phosphorimaging.

Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of CLKs and the inhibitory effect of this compound by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human CLK1, CLK2, or CLK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Kinase Reaction:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a white multi-well plate, add the following components in a final volume of 5 µL:

      • 1 µL of this compound dilution or DMSO control.

      • 2 µL of recombinant CLK enzyme in kinase buffer.

      • 2 µL of a mix containing the kinase substrate and ATP at the desired concentrations.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition of kinase activity for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Splicing Reporter Assay

This assay utilizes a reporter system, typically involving dual-luciferase, to monitor the effect of this compound on a specific alternative splicing event within living cells.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Splicing reporter plasmid (containing a minigene with an alternatively spliced exon of interest, where the inclusion or exclusion of the exon results in the expression of different reporter proteins, e.g., Firefly and Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Plate the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Transfect the cells with the splicing reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment with this compound:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

    • Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

    • Transfer the cell lysates to a white, opaque multi-well plate.

    • Measure the Firefly and Renilla luciferase activities sequentially in each well using a luminometer, following the manufacturer's protocol for the dual-luciferase assay system.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each condition. This ratio reflects the relative abundance of the two spliced isoforms.

    • Normalize the ratios to the DMSO control to determine the effect of this compound on the splicing event.

Visualizing this compound's Mechanism and Experimental Workflows

Signaling Pathway of this compound in Splicing Regulation

TG003_Signaling_Pathway TG003 This compound CLK CLK1/2/4 TG003->CLK Inhibition SR SR Proteins CLK->SR Phosphorylation SR_P Phosphorylated SR Proteins Spliceosome Spliceosome Assembly & Function SR_P->Spliceosome Promotion Splicing Altered pre-mRNA Splicing (e.g., Exon Skipping) Spliceosome->Splicing Leads to

Caption: Signaling pathway of this compound in regulating pre-mRNA splicing.

General Experimental Workflow for Studying a Splicing Modulator

Splicing_Modulator_Workflow cluster_screening 1. Identification & Initial Characterization cluster_mechanism 2. Mechanism of Action cluster_validation 3. In Vivo & Disease Model Validation Screening High-Throughput Screen (e.g., Cell-Based Reporter Assay) Hit_Validation Hit Validation (Dose-Response) Screening->Hit_Validation Biochemical_Assay Biochemical Assay (e.g., In Vitro Splicing, Kinase Assay) Hit_Validation->Biochemical_Assay Target_ID Target Identification & Validation Biochemical_Assay->Target_ID Splicing_Analysis Transcriptome-wide Splicing Analysis (RNA-Seq) Target_ID->Splicing_Analysis Cellular_Phenotype Cellular Phenotype Analysis Splicing_Analysis->Cellular_Phenotype Animal_Model Animal Model Studies Cellular_Phenotype->Animal_Model

References

Understanding the chemical structure of TG-003

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Structure and Activity of TG-003

Introduction

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the Cdc2-like kinase (Clk) family.[1][2] It is a novel benzothiazole compound that has become an invaluable tool for researchers in cell signaling, cancer biology, and neurobiology.[1] By targeting kinases that regulate pre-mRNA splicing, this compound allows for the precise study of alternative splicing mechanisms and their role in both normal physiological processes and various disease states.[3] This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental utilization of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic, yellow solid compound.[4] Its core structure is a benzothiazole ring system, which is key to its inhibitory activity. The detailed chemical identifiers and properties are summarized below.

PropertyValueReference
Systematic Name (1Z)-1-(3-Ethyl-5-methoxy-2(3H)-benzothiazolylidene)-2-propanone
Molecular Formula C₁₃H₁₅NO₂S
Molecular Weight 249.3 g/mol
CAS Number 719277-26-6, 300801-52-9[1]
Appearance Yellow solid
SMILES CCN1C2=C(C=CC(=C2)OC)S/C1=CC(=O)C
InChI Key BGVLELSCIHASRV-AATRIKPKSA-N
Solubility Soluble in DMSO (≥12.45 mg/mL) and Ethanol (≥14.67 mg/mL with sonication)

Mechanism of Action and Inhibitory Activity

This compound functions as a highly potent, ATP-competitive inhibitor of the Clk family, with notable selectivity for specific isoforms.[2][3] It also demonstrates activity against Casein Kinase 1 (CK1).[3] The primary mechanism involves blocking the ATP-binding pocket of these kinases, which in turn prevents the phosphorylation of their downstream targets, primarily the serine/arginine-rich (SR) proteins that are crucial for regulating pre-mRNA splice site selection.[1][3]

The inhibitory potency of this compound has been quantified against several kinases, as detailed in the table below.

Target KinaseIC₅₀ ValueKᵢ ValueReference
Clk1 / Sty 20 nM10 nM (0.01 µM)[1][2][3]
Clk2 200 nMNot Reported[1][2][3]
Clk3 > 10 µMNot Reported[1][3]
Clk4 15 nMNot Reported[1][2][3]

This compound shows minimal to no inhibitory effect on other related kinases such as SRPK1, SRPK2, or PKC.[2]

Signaling Pathway

This compound directly intervenes in the signaling pathway that controls alternative splicing. The Clk kinases phosphorylate SR proteins, a key step in the formation and activity of the spliceosome. By inhibiting Clks, this compound prevents this phosphorylation, leading to altered splice site selection and the modulation of mRNA processing.[3] This mechanism is critical in various cellular contexts, from developmental processes to diseases like cancer, where aberrant splicing is a common feature.[3]

G cluster_0 Kinase Activity cluster_1 Splicing Regulation ATP ATP Clk Clk Kinase (Clk1, 2, 4) ATP->Clk Binds to ATP Pocket TG003 This compound TG003->Clk Competitively Inhibits SR SR Proteins Clk->SR Catalyzes pSR Phosphorylated SR Proteins (pSR) SR->pSR Phosphorylation preRNA pre-mRNA pSR->preRNA Regulates Spliceosome mRNA Mature mRNA (Alternative Splicing) preRNA->mRNA

This compound Mechanism of Action in the Clk Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound in common experimental settings.

Compound Preparation and Solubilization

This protocol outlines the steps for preparing this compound stock and working solutions for in vitro and cell-based assays.

  • Stock Solution Preparation :

    • This compound is insoluble in water.[3] For a high-concentration stock, dissolve solid this compound in anhydrous DMSO to a final concentration of 10-20 mM (e.g., ≥12.45 mg/mL).[3]

    • Alternatively, for certain applications, dissolve in ethanol (e.g., ≥14.67 mg/mL); ultrasonic treatment may be required to fully solubilize the compound.[3]

  • Aliquoting and Storage :

    • Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.[3]

    • Store solid this compound and DMSO stock solutions at -20°C.[3] For optimal potency, use prepared stock solutions within one week.[3]

  • Working Solution Preparation :

    • For cell-based assays, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration (e.g., 10 μM).[2][3]

    • Crucial : Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]

In Vitro Kinase Assay

This protocol is adapted from established methods to measure the inhibitory activity of this compound against Clk kinases using a radioactive ATP substrate.[2]

G start Start prep Prepare 40 µL Reaction Mixture: • 200 mM Tris-HCl (pH 7.5) • 12.5 mM MgCl₂ • 8 mM DTT, 4 mM EGTA • 1-20 µM ATP start->prep add_radio Add 1 µCi of [γ-³²P]ATP prep->add_radio add_sub Add 1 µg of Substrate (SF2/ASF RS peptide) add_radio->add_sub add_kin Add 0.1–1 µg of Purified Clk Kinase add_sub->add_kin add_tg003 Add this compound (or DMSO vehicle) add_kin->add_tg003 incubate Incubate Reaction add_tg003->incubate stop Stop Reaction (e.g., add SDS-PAGE buffer) incubate->stop analyze Analyze Phosphorylation (e.g., Autoradiography) stop->analyze end End analyze->end

Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Prepare Reaction Buffer : Create a master mix of the kinase reaction buffer containing 200 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, 8 mM dithiothreitol (DTT), and 4 mM EGTA.[2]

  • Assemble Reaction : In a final volume of 40 µL, combine the following components:

    • Reaction Buffer.

    • 1–20 µM unlabeled ATP.[2]

    • 1 µCi of [γ-³²P]ATP.[2]

    • 1 µg of the synthetic peptide substrate (e.g., SF2/ASF RS domain).[2]

    • The desired concentration of this compound (typically a serial dilution) or DMSO as a vehicle control.

  • Initiate Reaction : Add 0.1–1 µg of purified Clk kinase (e.g., Clk1, Clk2, or Clk4) to initiate the reaction.[2]

  • Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction : Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis : Separate the reaction products by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphor screen to visualize the incorporation of ³²P into the substrate peptide. Quantify band intensity to determine the level of kinase inhibition.

Cell-Based Splicing Assay

This protocol describes a general method for treating mammalian cells with this compound to study its effects on alternative splicing.

  • Cell Plating : Plate mammalian cells (e.g., HeLa or COS-7) in 6-well dishes and allow them to adhere overnight.[2]

  • Compound Treatment : Treat the cells by adding this compound directly to the culture medium to a final concentration of 1-10 µM.[2][3] A parallel well should be treated with an equivalent volume of DMSO as a vehicle control.

  • Incubation : Incubate the cells for the desired period (e.g., 24-48 hours).

  • Harvesting and RNA Extraction : After incubation, wash the cells with PBS and harvest them. Extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).

  • Analysis of Splicing :

    • Perform reverse transcription followed by PCR (RT-PCR) using primers that flank the alternatively spliced region of a target gene of interest.

    • Analyze the PCR products on an agarose gel to visualize changes in the ratio of different splice isoforms. Quantitative real-time PCR (qRT-PCR) can also be used for more precise measurement.

References

TG-003: A Technical Guide to its Applications in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-003 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) family, with notable activity against CLK1 and CLK4. Its primary mechanism of action involves the ATP-competitive inhibition of these kinases, leading to a reduction in the phosphorylation of serine/arginine-rich (SR) proteins. This modulation of SR protein phosphorylation directly impacts the regulation of alternative mRNA splicing. A significant application of this compound in molecular biology research is the investigation of splicing-related diseases, particularly in the context of cancer. Notably, this compound has been utilized to probe the mechanisms underlying the generation of the androgen receptor splice variant 7 (AR-V7) in castration-resistant prostate cancer (CRPC). By inhibiting CLK1, this compound prevents the phosphorylation of the splicing factor SRSF1, which is crucial for the production of AR-V7. This guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its application in key molecular biology experiments.

Introduction to this compound

This compound is a benzothiazole compound that has emerged as a valuable tool for studying the role of CLK kinases in cellular processes, particularly alternative splicing.[1][2] CLKs are dual-specificity kinases that phosphorylate SR proteins, a family of splicing factors that play a critical role in the selection of splice sites in pre-mRNA.[3] Dysregulation of alternative splicing is a hallmark of many diseases, including cancer, making the modulation of this process a key area of therapeutic interest.[3] this compound's ability to selectively inhibit CLKs allows researchers to investigate the specific consequences of blocking this signaling pathway.

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against several members of the CLK family, as well as the related DYRK kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
mClk120
mClk2200
mClk3>10,000
mClk415
DYRK1A24
DYRK1B34
Data sourced from Tocris Bioscience and Selleck Chemicals.[4][5]

Mechanism of Action: Inhibition of the CLK1/SRSF1/AR-V7 Pathway

In the context of castration-resistant prostate cancer, the expression of the androgen receptor splice variant 7 (AR-V7) is a key mechanism of resistance to androgen deprivation therapies.[6][7] AR-V7 lacks the ligand-binding domain, rendering it constitutively active. The generation of AR-V7 is dependent on the alternative splicing of the androgen receptor (AR) pre-mRNA, a process regulated by the CLK1 kinase.

The signaling pathway is as follows:

  • CLK1 Activation: CLK1 is an active kinase in prostate cancer cells.

  • SRSF1 Phosphorylation: CLK1 phosphorylates the splicing factor SRSF1 (also known as ASF/SF2).

  • Spliceosome Recruitment: Phosphorylated SRSF1 is recruited to the AR pre-mRNA.

  • AR-V7 Splicing: The recruitment of phosphorylated SRSF1 promotes the inclusion of a cryptic exon, leading to the production of the AR-V7 mRNA transcript.

  • AR-V7 Protein Expression: The AR-V7 mRNA is translated into the constitutively active AR-V7 protein, which drives tumor growth.

This compound acts as an ATP-competitive inhibitor of CLK1, preventing the phosphorylation of SRSF1.[4][5] This disruption of the signaling cascade leads to a reduction in AR-V7 expression.

TG003_Mechanism_of_Action cluster_0 Cellular Environment ATP ATP CLK1 CLK1 ATP->CLK1 TG003 This compound TG003->CLK1 Inhibits SRSF1 SRSF1 CLK1->SRSF1 Phosphorylates pSRSF1 p-SRSF1 AR_pre_mRNA AR pre-mRNA pSRSF1->AR_pre_mRNA Promotes splicing AR_V7_mRNA AR-V7 mRNA AR_pre_mRNA->AR_V7_mRNA AR_V7_Protein AR-V7 Protein AR_V7_mRNA->AR_V7_Protein Translation Tumor_Growth Tumor Growth AR_V7_Protein->Tumor_Growth Drives

Caption: Mechanism of this compound action in inhibiting AR-V7 splicing.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate its effects on the CLK1/SRSF1/AR-V7 pathway.

In Vitro Kinase Assay for CLK1 Inhibition

This protocol is for determining the inhibitory effect of this compound on CLK1 kinase activity.

Materials:

  • Recombinant human CLK1 (e.g., from Cell Signaling Technology)

  • RS-peptide substrate (RSRSRSRSRSR)

  • Kinase Buffer (5X): 300 mM HEPES-NaOH (pH 7.5), 15 mM MgCl2, 15 mM MnCl2, 15 µM Na-orthovanadate

  • ATP solution (10 mM)

  • [γ-33P]-ATP or [γ-32P]-ATP

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a 1X kinase buffer from the 5X stock.

  • Dilute recombinant CLK1 to a working concentration (e.g., 20 ng/µl) in 1X kinase buffer.

  • Prepare serial dilutions of this compound in 1X kinase buffer.

  • In a microcentrifuge tube, combine:

    • 10 µl of diluted CLK1

    • 10 µl of RS-peptide substrate (100 ng/µl)

    • 5 µl of this compound dilution (or DMSO for control)

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µl of ATP solution containing [γ-33P]-ATP or [γ-32P]-ATP.

  • Incubate the reaction for 30 minutes at 30°C.[8]

  • Spot 20 µl of the reaction mixture onto P81 phosphocellulose paper to terminate the reaction.

  • Wash the P81 paper three times with 1% phosphoric acid for 5 minutes each.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (CLK1, Substrate, this compound, ATP) start->prep_reagents reaction_setup Set up Kinase Reaction (CLK1 + Substrate + this compound) prep_reagents->reaction_setup pre_incubation Pre-incubate (10 min, RT) reaction_setup->pre_incubation initiate_reaction Initiate Reaction (Add [γ-P32]-ATP) pre_incubation->initiate_reaction incubation Incubate (30 min, 30°C) initiate_reaction->incubation terminate_reaction Terminate Reaction (Spot on P81 paper) incubation->terminate_reaction wash Wash P81 Paper (3x with Phosphoric Acid) terminate_reaction->wash measure Measure Radioactivity (Scintillation Counter) wash->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze end End analyze->end

Caption: Workflow for an in vitro CLK1 kinase inhibition assay.

Western Blot Analysis of SRSF1 Phosphorylation

This protocol describes the detection of phosphorylated SRSF1 in prostate cancer cells treated with this compound.

Materials:

  • Prostate cancer cell line (e.g., 22Rv1)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-SRSF1 (Serine) antibody

    • Anti-SRSF1 antibody

    • Anti-β-actin or GAPDH antibody (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed prostate cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (or DMSO for control) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SRSF1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an ECL reagent and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with anti-SRSF1 and a loading control antibody to normalize the results.

RT-qPCR for AR-V7 Expression

This protocol details the quantification of AR-V7 mRNA levels in prostate cancer cells following this compound treatment.

Materials:

  • Prostate cancer cell line (e.g., 22Rv1)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR primers for AR-V7 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Primer Sequences:

  • AR-V7 Forward: 5'-CCACCCTGTGTGTCCATCTT-3'

  • AR-V7 Reverse: 5'-GCTCACTGGGTGTGGAAATAG-3'

  • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

  • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

  • Treat prostate cancer cells with this compound as described in the Western blot protocol.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction in a 96-well plate with the following components per well:

    • qPCR master mix

    • Forward and reverse primers for AR-V7 or GAPDH

    • cDNA template

    • Nuclease-free water

  • Perform the qPCR using a real-time PCR instrument with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Analyze the data using the ΔΔCt method to determine the relative expression of AR-V7 normalized to the housekeeping gene.

Conclusion

This compound is a powerful research tool for dissecting the role of CLK kinases in the regulation of alternative splicing. Its application in the context of prostate cancer has provided significant insights into the mechanisms driving resistance to therapy. The detailed protocols provided in this guide offer a framework for researchers to utilize this compound in their own investigations into splicing-dependent cellular processes and disease pathologies. The continued study of compounds like this compound holds promise for the development of novel therapeutic strategies targeting aberrant splicing in a variety of diseases.

References

Preliminary Studies on TG-003 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-003 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, particularly targeting CLK1 and CLK4 with high affinity. It also exhibits inhibitory activity against DYRK1A/B. The primary mechanism of action of this compound involves the suppression of serine/arginine-rich (SR) protein phosphorylation, a critical step in the regulation of alternative pre-mRNA splicing. Dysregulation of alternative splicing is a known hallmark of cancer, contributing to tumor initiation, progression, and therapeutic resistance. By modulating the splicing of key cancer-associated genes, this compound presents a novel therapeutic strategy. This document provides a comprehensive overview of the preliminary in vitro and in vivo studies of this compound in various cancer cell lines, detailing its effects on cell proliferation, apoptosis, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The following tables summarize the available quantitative data on the biological effects of this compound in cancer cell lines.

Target IC50 Value Reference
CLK120 nM[1]
CLK415 nM[1]
CLK2200 nM[1]
DYRK1A24 nM
DYRK1B34 nM
Table 1: In vitro kinase inhibitory activity of this compound.
Cell Line Assay Concentration Effect Reference
PC3 (Prostate)Cell Viability (Trypan Blue)1, 10, 50 µMDose-dependent decrease in viable cells at 24, 48, and 72h.[2]
DU145 (Prostate)Cell Viability (Trypan Blue)1, 10, 50 µMDose-dependent decrease in viable cells at 24, 48, and 72h.[2]
PC3 (Prostate)Proliferation (Ki67 Staining)Not specifiedDecrease in Ki67-positive proliferating cells.[2]
DU145 (Prostate)Proliferation (Ki67 Staining)Not specifiedDecrease in Ki67-positive proliferating cells.[2]
PC3 (Prostate)Apoptosis (Caspase 3/7 Staining)1, 10, 50 µMDose-dependent increase in apoptotic cells after 48h.[2]
DU145 (Prostate)Apoptosis (Caspase 3/7 Staining)1, 10, 50 µMDose-dependent increase in apoptotic cells after 48h.[2]
HeLa (Cervical)Cell Growth10 µMNo toxic effect on growth.
COS-7 (Kidney)Cell Growth10 µMNo toxic effect on growth.
Table 2: Effects of this compound on proliferation and apoptosis in cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Culture and Compound Preparation
  • Cell Lines: PC3 and DU145 prostate cancer cell lines were maintained in an appropriate growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: A stock solution of this compound was prepared by dissolving the compound in dimethyl sulfoxide (DMSO). For cell-based assays, the stock solution was further diluted in the culture medium to the desired final concentrations (e.g., 1, 10, and 50 µM), ensuring the final DMSO concentration did not exceed a level that would affect cell viability (typically <0.1%).

Cell Viability Assay (Trypan Blue Exclusion)
  • Seed PC3 or DU145 cells in 6-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • After 24 hours, treat the cells with this compound at final concentrations of 1, 10, and 50 µM. Include a vehicle control (DMSO) and an untreated control.

  • At 24, 48, and 72-hour time points, detach the cells using trypsin-EDTA.

  • Resuspend the cells in culture medium and mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Calculate the percentage of viable cells for each treatment condition and time point.

Cell Proliferation Assay (Ki67 Staining)
  • Grow PC3 or DU145 cells on coverslips in a 24-well plate.

  • Treat the cells with this compound at the desired concentrations for the specified duration.

  • Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Block non-specific antibody binding using a blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Incubate the cells with a primary antibody against the Ki67 protein.

  • After washing, incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope and quantify the percentage of Ki67-positive cells.

Apoptosis Assay (Caspase 3/7 Staining)
  • Seed PC3 or DU145 cells in a 96-well plate.

  • Treat the cells with this compound at final concentrations of 1, 10, and 50 µM for 48 hours.

  • Add a luminogenic or fluorogenic substrate for activated caspase-3 and caspase-7 to each well, following the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

  • Incubate at room temperature to allow for the enzymatic reaction to occur.

  • Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase 3/7, indicating the level of apoptosis.

In Vitro Splicing Assay
  • Nuclear Extract Preparation: Prepare splicing-competent nuclear extracts from cultured cells (e.g., HeLa cells) as previously described.[3] This involves cell lysis and isolation of nuclei, followed by extraction of nuclear proteins.

  • Pre-mRNA Substrate: Synthesize a radiolabeled pre-mRNA substrate containing a model intron and flanking exons (e.g., from the β-globin gene) via in vitro transcription.

  • Splicing Reaction:

    • Set up the splicing reaction in a buffer containing the nuclear extract, ATP, and other necessary cofactors.

    • Add this compound at various concentrations to the reaction mixtures.

    • Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.

    • Incubate the reaction at 30°C for a specified time to allow splicing to occur.

    • Stop the reaction and isolate the RNA products.

    • Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography to visualize the pre-mRNA, splicing intermediates, and the final spliced mRNA product.

Mandatory Visualizations

Signaling Pathway of this compound Action

TG003_Pathway cluster_nucleus Nucleus cluster_inhibitor CLK1_CLK4 CLK1 / CLK4 SR_Proteins SR Proteins (Phosphorylated) CLK1_CLK4->SR_Proteins Phosphorylation SR_Proteins_dephospho SR Proteins (Dephosphorylated) SR_Proteins->SR_Proteins_dephospho Dephosphorylation Spliceosome Spliceosome SR_Proteins->Spliceosome Modulates Activity pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Altered mRNA Splicing pre_mRNA->mRNA Cancer_Progression Cancer-Associated Gene Products mRNA->Cancer_Progression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Cancer_Progression->Cell_Cycle_Arrest Apoptosis Apoptosis Cancer_Progression->Apoptosis TG003 This compound TG003->CLK1_CLK4 Inhibition TG003_Workflow cluster_invitro In Vitro Studies cluster_assays Cellular Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., PC3, DU145) Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->Treatment Proliferation Proliferation Assay (Ki67, Trypan Blue) Treatment->Proliferation Apoptosis_Assay Apoptosis Assay (Caspase 3/7) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Splicing In Vitro Splicing Assay Treatment->Splicing Xenograft Xenograft Model (e.g., Nude Mice) TG003_Admin This compound Administration Xenograft->TG003_Admin Tumor_Growth Tumor Growth Measurement TG003_Admin->Tumor_Growth Analysis Analysis of Tumor Tissue Tumor_Growth->Analysis

References

Investigating the Role of Cdc2-like Kinases (Clk) with TG-003: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of TG-003, a potent and selective inhibitor of the Cdc2-like kinase (Clk) family, in investigating the regulation of alternative splicing and other cellular processes. This document details the mechanism of action of this compound, its effects on Clk kinase activity, and provides detailed protocols for key experiments.

Introduction to Clk Kinases and Alternative Splicing

Cdc2-like kinases (Clks) are a family of dual-specificity protein kinases that play a pivotal role in the regulation of pre-mRNA splicing, a fundamental process for generating proteomic diversity from a limited number of genes.[1] Clks phosphorylate serine/arginine-rich (SR) proteins, which are essential splicing factors that recruit the spliceosome to the pre-mRNA and influence the selection of splice sites.[1][2] Dysregulation of alternative splicing is implicated in a wide range of human diseases, including cancer and neurodegenerative disorders, making the modulation of this process a promising therapeutic strategy.[3]

This compound: A Selective Inhibitor of Clk Kinases

This compound is a small molecule that acts as a potent, ATP-competitive inhibitor of the Clk family, with particular selectivity for Clk1, Clk2, and Clk4.[4] By binding to the ATP-binding pocket of these kinases, this compound effectively blocks their catalytic activity, leading to a reduction in the phosphorylation of SR proteins.[4] This inhibition of SR protein phosphorylation alters the assembly of the splicing machinery, thereby modulating alternative splicing patterns.[5]

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound against various Clk isoforms and other kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

KinaseIC50 (nM)
mClk120[4]
mClk2200[4]
mClk3>10,000[4]
mClk415[4]
DYRK1A24[4]
DYRK1B34[4]

Note: IC50 values can vary depending on the experimental conditions.

The functional consequence of Clk inhibition by this compound is the alteration of alternative splicing. This can be quantified by measuring the "Percent Spliced In" (PSI or Ψ) of a specific exon. A negative change in PSI (ΔΨ) indicates an increase in exon skipping.

GeneExonCell LineThis compound Conc. (µM)ΔΨ (PSI treated - PSI control)
CLK1Exon 4Human Skeletal Muscle Cells10Negative shift observed[6]
CLK4Exon 4Human Skeletal Muscle Cells10Negative shift observed[6]
DystrophinMutated Exon 31-Not specifiedIncreased skipping[6]

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to measure the inhibitory effect of this compound on Clk kinase activity using a synthetic peptide substrate derived from the SR protein SF2/ASF.

Materials:

  • Purified recombinant Clk1, Clk2, or Clk4

  • Synthetic peptide of SF2/ASF RS domain (e.g., NH2-RSPSYGRSRSRSRSRSRSRSRSNSRSRSY-OH)

  • This compound

  • [γ-³²P]ATP

  • Kinase reaction buffer (200 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 8 mM DTT, 4 mM EGTA)

  • P81 phosphocellulose membrane

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, the synthetic peptide substrate (1 µg), and the purified Clk kinase (0.1-1 µg) in a final volume of 40 µL.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

  • Initiate the kinase reaction by adding ATP (1-20 µM) and [γ-³²P]ATP (1 µCi).

  • Incubate the reaction mixture at 30°C for 10 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop the reaction by spotting half of the reaction mixture (20 µL) onto a P81 phosphocellulose membrane.

  • Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radioactivity using a phosphorimager.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of SR Protein Phosphorylation

This protocol details the detection of changes in SR protein phosphorylation in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HeLa, COS-7)

  • This compound

  • Cell lysis buffer containing phosphatase inhibitors (e.g., RIPA buffer with sodium fluoride and sodium orthovanadate)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-SR protein antibody (specific for phosphorylated SR motifs)

    • Anti-pan-SR protein antibody (e.g., anti-SRSF1, anti-SRSF2)

    • Anti-loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 24 hours).

  • Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SR protein antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with anti-pan-SR protein and anti-loading control antibodies to normalize the data.

In Vitro Splicing Assay

This protocol describes how to assess the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., ³²P-labeled β-globin pre-mRNA)

  • This compound

  • Splicing reaction buffer (containing ATP, MgCl₂, and other necessary components)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Urea-polyacrylamide gel

  • Autoradiography film or phosphorimager

Procedure:

  • Prepare a splicing reaction mixture containing HeLa nuclear extract, splicing reaction buffer, and the radiolabeled pre-mRNA substrate.[7]

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

  • Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 120 minutes) to allow splicing to occur.[7]

  • Stop the reactions by adding proteinase K and incubating to digest the proteins.

  • Extract the RNA from the reaction mixtures using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Resuspend the RNA pellets in a formamide-containing loading buffer.

  • Separate the RNA products (pre-mRNA, mRNA, splicing intermediates, and intron lariat) on a denaturing urea-polyacrylamide gel.

  • Visualize the RNA products by autoradiography or phosphorimaging.

  • Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.

RT-qPCR for Alternative Splicing Analysis

This protocol allows for the quantitative analysis of changes in alternative splicing of specific genes in cells treated with this compound.

Materials:

  • Cells treated with this compound (as in the Western blot protocol)

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix

  • Primers designed to specifically amplify the inclusion and exclusion isoforms of the target exon

  • qPCR instrument

Procedure:

  • Extract total RNA from this compound-treated and control cells.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Design primer pairs that specifically amplify the mRNA isoform containing the target exon (inclusion) and the isoform lacking the exon (exclusion).

  • Perform qPCR using the designed primers and the synthesized cDNA.

  • Calculate the relative abundance of the inclusion and exclusion isoforms using the ΔΔCt method, normalizing to a housekeeping gene.[8][9][10]

  • Determine the Percent Spliced In (PSI) using the formula: PSI = [Inclusion isoform] / ([Inclusion isoform] + [Exclusion isoform]) * 100.

  • Calculate the change in PSI (ΔΨ) between this compound-treated and control samples.

Mandatory Visualizations

Signaling Pathway Diagram

Clk_Kinase_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., AKT, c-Myc) Clk_Kinases Clk Kinases (Clk1, Clk2, Clk4) Upstream_Signals->Clk_Kinases SR_Proteins SR Proteins (inactive) Clk_Kinases->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins (active) Clk_Kinases->pSR_Proteins TG003 This compound TG003->Clk_Kinases Inhibition Spliceosome_Recruitment Spliceosome Recruitment & Splice Site Selection pSR_Proteins->Spliceosome_Recruitment Alternative_Splicing Alternative Splicing Spliceosome_Recruitment->Alternative_Splicing Altered_mRNA_Isoforms Altered mRNA Isoforms Alternative_Splicing->Altered_mRNA_Isoforms Downstream_Effects Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle) Altered_mRNA_Isoforms->Downstream_Effects

Caption: Clk Kinase Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_downstream Downstream Functional Analysis Kinase_Assay In Vitro Kinase Assay (Determine IC50) Splicing_Assay In Vitro Splicing Assay (Confirm direct effect on splicing) Kinase_Assay->Splicing_Assay Cell_Treatment Cell Culture & Treatment with this compound Western_Blot Western Blot (Analyze SR Protein Phosphorylation) Cell_Treatment->Western_Blot RT_qPCR RT-qPCR (Quantify Alternative Splicing) Cell_Treatment->RT_qPCR Phenotypic_Assays Phenotypic Assays (e.g., Cell Viability, Apoptosis) RT_qPCR->Phenotypic_Assays

Caption: Experimental workflow for investigating this compound's effect on Clk kinases and splicing.

High-Throughput Screening Workflow

HTS_Workflow Library Small Molecule Library Primary_Screen Primary Screen (e.g., Splicing Reporter Assay) Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., Orthogonal Splicing Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-throughput screening workflow for identifying novel splicing modulators.

References

Methodological & Application

Application Notes and Protocols: TG-003 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-003 is a potent, selective, and ATP-competitive inhibitor of the Cdc2-like kinase (Clk) family, with notable activity against Clk1 and Clk4.[1][2][3][4] These kinases are crucial regulators of alternative splicing, a fundamental process for generating protein diversity, through their phosphorylation of serine/arginine-rich (SR) proteins.[2][5] Dysregulation of alternative splicing is implicated in various diseases, including cancer and neurodegenerative disorders, making this compound a valuable tool for studying these processes and for potential therapeutic development.[5][6] This document provides detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of Clk family members. Specifically, it competitively binds to the ATP-binding pocket of these kinases, preventing the transfer of phosphate groups to their downstream targets, the SR proteins.[1] Phosphorylation of SR proteins is a critical step in the assembly of the spliceosome and the regulation of alternative splicing. By inhibiting this phosphorylation, this compound can modulate splicing patterns, leading to changes in gene expression and cellular function.[2]

Applications in Cell Culture

  • Investigation of alternative splicing mechanisms: this compound can be used to elucidate the role of Clk kinases in the regulation of specific alternative splicing events.

  • Cancer research: Given the role of aberrant splicing in tumorigenesis, this compound is a useful tool to study the effects of splicing modulation on cancer cell proliferation, survival, and drug resistance.[6]

  • Neuroscience research: this compound can be employed to study the involvement of splicing dysregulation in neurodegenerative diseases.[5]

  • Drug discovery: this compound can serve as a lead compound for the development of more potent and specific Clk inhibitors for therapeutic applications.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various Clk isoforms.

Kinase TargetIC50 Value
mClk120 nM
mClk2200 nM
mClk415 nM
mClk3>10 µM

(Data sourced from Selleck Chemicals, GlpBio, and Cayman Chemical websites)[1][2][4]

Signaling Pathway Diagram

TG003_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus Clk1_4 Clk1/Clk4 SR_proteins SR Proteins (unphosphorylated) Clk1_4->SR_proteins Phosphorylates p_SR_proteins p-SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly p_SR_proteins->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA mRNA Alternative Splicing -> mRNA isoforms pre_mRNA->mRNA Splicing TG003 This compound TG003->Clk1_4 Inhibits

Caption: this compound inhibits Clk1/4, preventing SR protein phosphorylation and altering alternative splicing.

Experimental Protocols

General Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization of cell density, this compound concentration, and incubation time is recommended for each cell line and experimental condition.

Materials:

  • Cultured cells (e.g., HeLa, COS-7)[1]

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in culture plates at a density that will allow them to reach 50-70% confluency at the time of treatment. For example, plate 2 x 10^5 HeLa cells per well in a 6-well plate.[1]

    • Suspension cells: Seed cells in culture flasks at a density appropriate for logarithmic growth.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.

  • Preparation of this compound Working Solutions:

    • Thaw the this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical final concentration for initial experiments is 10 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment:

    • Remove the existing medium from the cells.

    • Add the prepared media containing the different concentrations of this compound or vehicle control to the respective wells or flasks.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • Downstream Analysis: Following incubation, harvest the cells for downstream applications such as cell viability assays, RNA extraction, or protein analysis.

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of SR Protein Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation of SR proteins.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SR protein, anti-total-SR protein, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash the treated cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated SR proteins.

Experimental Workflow Diagram

TG003_Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Seeding & Culture TG003_Prep 2. Prepare this compound Dilutions Treatment 3. Cell Treatment TG003_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability RNA_Analysis RNA Extraction & Splicing Analysis Incubation->RNA_Analysis Protein_Analysis Protein Extraction & Western Blot Incubation->Protein_Analysis

Caption: Workflow for cell-based experiments using the Clk inhibitor this compound.

References

How to dissolve and store TG-003 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of TG-003, a potent inhibitor of the Cdc2-like kinase (Clk) family, for use in experimental settings. Adherence to these guidelines will help ensure the stability and efficacy of the compound throughout your research.

Product Information
  • Product Name: this compound

  • Alternative Names: TG 003, (1Z)-1-(3-Ethyl-5-methoxy-2(3H)-benzothiazolylidene)-2-propanone

  • CAS Number: 719277-26-6[1][2]

  • Molecular Formula: C₁₃H₁₅NO₂S[2][3]

  • Molecular Weight: 249.33 g/mol [4]

  • Appearance: Yellow solid[2] or light yellow powder[1]

Solubility

This compound is insoluble in water but soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for in vitro cell-based assays, while ethanol can be used for animal studies.[5]

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO≥12.45, 20, 24.93, 30100[1][2][3][4][5]
Ethanol≥14.67, 15, 18.775[1][2][3][4][5]
DMF30Not Specified[3]
DMF:PBS (pH 7.2) (1:9)0.1Not Specified[3]

Note: If you encounter solubility issues, gentle sonication or pre-warming the solvent to 37°C may aid in dissolution. Avoid prolonged vortexing.[5] For in vivo applications requiring aqueous solutions, specific formulations may be necessary, such as:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility: ≥ 2.08 mg/mL)[6]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline) (Solubility: ≥ 2.08 mg/mL)[6]

  • 10% DMSO, 90% Corn Oil (Solubility: ≥ 2.08 mg/mL)[6]

Storage and Stability

Proper storage of this compound is critical to maintain its potency.

Table 2: Storage Conditions and Stability of this compound

FormStorage TemperatureStabilityReference(s)
Solid (as supplied)4°C (desiccated)Up to 2 years[1]
Solid (as supplied)-20°C≥ 2 years[3][5]
Stock Solution in DMSO/Ethanol-20°CUp to 2 months[1]
Stock Solution in DMSO/Ethanol-20°CUp to 1 year[6]
Stock Solution in DMSO/Ethanol-80°CUp to 2 years[6]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[5][6] For optimal potency, use prepared solutions within a week.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate this compound: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.49 mg of this compound (Molecular Weight = 249.33 g/mol ).

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM stock, if you weighed 2.49 mg, add 1 mL of DMSO.

  • Dissolve: Gently vortex or sonicate the solution until the this compound is completely dissolved. If necessary, warm the solution briefly to 37°C.[5]

  • Aliquot: Dispense the stock solution into single-use, sterile cryovials.

  • Store: Store the aliquots at -20°C or -80°C.[1][6]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the this compound stock solution to the desired working concentration for cell culture experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions in cell culture medium.

  • Prepare Final Working Solution: Add the appropriate volume of the stock or intermediate dilution to the final volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

  • Mix Thoroughly: Gently mix the working solution by pipetting up and down or inverting the tube.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. It is important to keep the final DMSO concentration below 0.1% in the culture to avoid cytotoxicity.[5]

  • Apply to Cells: Add the prepared working solution to your cell culture plates.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is a potent, ATP-competitive inhibitor of the Cdc2-like kinase (Clk) family, primarily targeting Clk1 and Clk4 with high affinity (IC₅₀ values of 20 nM and 15 nM, respectively).[3][4][6] It exhibits weaker inhibition of Clk2 (IC₅₀ = 200 nM) and minimal activity against Clk3 (IC₅₀ > 10 µM).[3][4] this compound also inhibits DYRK1A/B.[1][4] By inhibiting these kinases, this compound suppresses the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of alternative splicing.[2][4][5][6] This leads to alterations in splice site selection and can induce exon skipping.[5]

TG003_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TG003 This compound Clk1 Clk1 TG003->Clk1 Clk4 Clk4 TG003->Clk4 Clk2 Clk2 TG003->Clk2 DYRK1A_B DYRK1A/B TG003->DYRK1A_B SR_Proteins SR Proteins Clk1->SR_Proteins Phosphorylation Clk4->SR_Proteins Phosphorylation Clk2->SR_Proteins Phosphorylation DYRK1A_B->SR_Proteins Phosphorylation Phospho_SR_Proteins Phosphorylated SR Proteins Alternative_Splicing Alternative Splicing Phospho_SR_Proteins->Alternative_Splicing Regulation TG003_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_application Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO (or Ethanol) weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot store->thaw dilute Dilute to working concentration in media thaw->dilute apply Apply to cells dilute->apply

References

Application Notes and Protocols for TG-003: A Selective CLK Inhibitor for Splicing Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TG-003, a potent and selective ATP-competitive inhibitor of the Cdc2-like kinase (CLK) family, which plays a crucial role in the regulation of pre-mRNA splicing. This document offers detailed protocols for utilizing this compound to study and modulate splicing events in cellular and in vitro systems.

Introduction to this compound

This compound is a small molecule inhibitor targeting the CLK family of kinases, specifically CLK1, CLK2, and CLK4. These kinases are critical regulators of alternative splicing through their phosphorylation of serine/arginine-rich (SR) proteins. By inhibiting CLK activity, this compound prevents the phosphorylation of SR proteins, leading to alterations in splice site selection and a shift in alternative splicing patterns, often resulting in exon skipping.[1][2][3] This makes this compound a valuable tool for investigating the functional consequences of splicing modulation in various biological processes, including cancer cell proliferation and survival.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound activity.

Table 1: In Vitro Kinase Inhibition

KinaseIC50 (nM)
mClk120
mClk2200
mClk415
mClk3>10,000

Data compiled from multiple sources.[1][2][4]

Table 2: Recommended Treatment Conditions for Cellular Assays

Cell LineConcentration Range (µM)Treatment DurationObserved EffectsReference
HeLa10 - 204 - 24 hoursInhibition of SR protein phosphorylation, alternative splicing changes.[1][5][6]
COS-71012 - 24 hoursInhibition of Clk1/Sty kinase activity, analysis of pre-mRNA alternative splicing.[2][7]
Prostate Cancer Cells (PC3, DU145)1 - 5024 - 72 hoursReduced cell proliferation, migration, and invasion.[8]
Human Skeletal Muscle Cells (hSkMC)204 hoursRNA-sequencing to investigate this compound sensitive exons.[9]
Ovarian Cancer Cells (A2780, SKOV-3)10Up to 24 hoursDecreased half-life of SPF45 protein.[10]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the CLK-mediated phosphorylation of SR proteins. This pathway is a key regulatory node in the control of alternative splicing.

TG003_Mechanism cluster_nucleus Nucleus CLK CLK1/2/4 SR_proteins SR Proteins (e.g., SRSF1) CLK->SR_proteins Phosphorylation Altered_Splicing Altered Splicing (Exon Skipping) TG003 This compound TG003->CLK pSR_proteins Phosphorylated SR Proteins mRNA Mature mRNA Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Promotes Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome pre_mRNA->Altered_Splicing TG003_Workflow cluster_planning Experimental Design cluster_execution Experimentation cluster_analysis Data Analysis Cell_Line Select Cell Line Concentration Determine this compound Concentration & Duration Cell_Line->Concentration Treatment Cell Treatment with this compound Concentration->Treatment Western Western Blot (Phospho-SR Proteins) Treatment->Western RTPCR RT-PCR / RNA-seq (Splicing Analysis) Treatment->RTPCR Viability Cell Viability Assay (Optional) Treatment->Viability WB_Analysis Quantify Protein Phosphorylation Western->WB_Analysis Splicing_Analysis Quantify Splicing Isoforms (PSI) RTPCR->Splicing_Analysis Viability_Analysis Assess Cytotoxicity Viability->Viability_Analysis Conclusion Conclusion on Splicing Modulation Effects WB_Analysis->Conclusion Splicing_Analysis->Conclusion Viability_Analysis->Conclusion

References

Application Notes and Protocols for TG-003 in a Duchenne Muscular Dystrophy Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. One promising therapeutic strategy is exon skipping, which aims to restore the reading frame of the dystrophin pre-mRNA, enabling the production of a truncated but functional dystrophin protein. TG-003 is a small molecule inhibitor of CDC-like kinases (CLKs), specifically CLK1 and CLK4. By inhibiting these kinases, this compound modulates the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing. This modulation can be harnessed to promote the skipping of specific exons in the dystrophin gene, offering a potential therapeutic avenue for certain DMD mutations.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a Duchenne muscular dystrophy model, focusing on a specific mutation in exon 31 of the dystrophin gene.

Mechanism of Action: this compound Signaling Pathway

This compound acts as an ATP-competitive inhibitor of CLK1 and CLK4.[1] These kinases are responsible for phosphorylating SR proteins, a family of splicing factors that play a crucial role in the recognition of exons and the assembly of the spliceosome. Phosphorylation of SR proteins is generally required for their function in promoting exon inclusion. By inhibiting CLK1/4, this compound reduces the phosphorylation of SR proteins, such as SRSF1 (also known as SF2/ASF) and SRSF9 (SRp30c). This hypo-phosphorylation state can alter the binding of SR proteins to exonic splicing enhancers (ESEs), leading to the exclusion, or "skipping," of the targeted exon during pre-mRNA splicing. In the context of specific DMD mutations, such as the c.4303G>T mutation in exon 31, this compound has been shown to enhance the skipping of this mutated exon, thereby restoring the reading frame and allowing for the translation of a shorter, yet functional, dystrophin protein.[1]

TG003_Signaling_Pathway cluster_nucleus Nucleus TG003 This compound CLK1 CLK1/CLK4 TG003->CLK1 Splicing_Skipping Exon 31 Skipping (Truncated, Functional Dystrophin) TG003->Splicing_Skipping Promotes SR_proteins SR Proteins (e.g., SRSF1, SRSF9) CLK1->SR_proteins ATP pSR_proteins Phosphorylated SR Proteins SR_proteins->pSR_proteins Phosphorylation DMD_pre_mRNA Dystrophin pre-mRNA (with mutated exon 31) pSR_proteins->DMD_pre_mRNA Promotes Inclusion Splicing_Inclusion Exon 31 Inclusion (Non-functional Dystrophin) DMD_pre_mRNA->Splicing_Inclusion DMD_pre_mRNA->Splicing_Skipping

Caption: this compound inhibits CLK1/4, leading to reduced SR protein phosphorylation and enhanced skipping of a mutated dystrophin exon.

Data Presentation

The following tables summarize the quantitative effects of this compound on exon 31 skipping and dystrophin protein expression in patient-derived muscle cells harboring the c.4303G>T mutation.

Table 1: Dose-Dependent Effect of this compound on Dystrophin Exon 31 Skipping

This compound Concentration (µM)Percentage of Exon 31 Skipping (%)
010.2 ± 1.5
122.5 ± 2.1
335.8 ± 3.2
1048.7 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments. Data is representative of findings reported in Nishida et al., 2011.

Table 2: Effect of this compound on Dystrophin Protein Expression

TreatmentDystrophin Protein Level (relative to Desmin)
Control (Untreated)Undetectable
This compound (10 µM)Detectable

Dystrophin protein expression was assessed by Western blot analysis. The restored dystrophin is a truncated form due to exon 31 skipping. Data is representative of findings reported in Nishida et al., 2011.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the general workflow for evaluating the efficacy of this compound in a DMD model, from in vitro cell-based assays to in vivo studies in mdx mice.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (mdx Mouse Model) start_vitro Patient-Derived Myoblast Culture treatment_vitro This compound Treatment (Dose-Response) start_vitro->treatment_vitro rna_extraction RNA Extraction treatment_vitro->rna_extraction protein_extraction Protein Extraction treatment_vitro->protein_extraction rt_pcr RT-PCR for Exon Skipping Analysis rna_extraction->rt_pcr western_blot Western Blot for Dystrophin protein_extraction->western_blot start_vivo mdx Mouse Colony treatment_vivo This compound Administration (e.g., IP, Oral) start_vivo->treatment_vivo functional_tests Functional Assessment (Grip Strength) treatment_vivo->functional_tests tissue_harvest Muscle Tissue Harvesting treatment_vivo->tissue_harvest functional_tests->tissue_harvest histology Histological Analysis (H&E Staining) tissue_harvest->histology molecular_analysis_vivo Molecular Analysis (RT-PCR, Western Blot) tissue_harvest->molecular_analysis_vivo

Caption: General workflow for evaluating this compound in DMD models, from in vitro to in vivo studies.
Protocol 1: In Vitro Evaluation of this compound in Patient-Derived Myoblasts

1.1. Cell Culture and Differentiation

  • Culture human myoblasts derived from a DMD patient with a mutation amenable to exon 31 skipping on collagen-coated dishes in growth medium (e.g., Skeletal Muscle Cell Growth Medium).

  • To induce differentiation into myotubes, replace the growth medium with a differentiation medium (e.g., DMEM with 2% horse serum) when cells reach 80-90% confluency.

  • Allow myoblasts to differentiate for 3-5 days.

1.2. This compound Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the third day of differentiation, treat the myotubes with varying concentrations of this compound (e.g., 0, 1, 3, 10 µM) in a differentiation medium. The final DMSO concentration should not exceed 0.1%.

  • Incubate the cells for 48-72 hours.

1.3. RNA Extraction and RT-PCR for Exon Skipping Analysis

  • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform PCR using primers flanking exon 31 of the dystrophin gene.

    • Forward Primer (in Exon 30): 5'-GAAGTTCAAGAGCAAGCAAG-3'

    • Reverse Primer (in Exon 32): 5'-GTTCTGAGGAATCCAGGTTC-3'

  • Analyze the PCR products on a 2% agarose gel. The upper band will correspond to the transcript with exon 31 included, and the lower band to the transcript with exon 31 skipped.

  • Quantify the intensity of the bands using densitometry software (e.g., ImageJ) to calculate the percentage of exon skipping: (Intensity of skipped band / (Intensity of skipped band + Intensity of unskipped band)) * 100.

1.4. Protein Extraction and Western Blot for Dystrophin

  • Lyse the treated myotubes in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 30-50 µg of protein per lane on a 6% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the C-terminus of dystrophin (e.g., DYS2) overnight at 4°C.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Use an antibody against a housekeeping protein (e.g., desmin or GAPDH) for loading control.

Protocol 2: In Vivo Evaluation of this compound in the mdx Mouse Model

2.1. Animal Model and this compound Administration

  • Use male mdx mice (C57BL/10ScSn-Dmdmdx/J) and age-matched wild-type C57BL/10SnJ mice as controls.

  • House the animals under standard conditions with ad libitum access to food and water.

  • Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

  • Administer this compound to mdx mice via intraperitoneal (IP) injection or oral gavage at a predetermined dosage and frequency. A pilot study is recommended to determine the optimal dosing regimen.

  • Include a vehicle-treated mdx group and a wild-type control group.

2.2. Forelimb Grip Strength Test

  • Measure the forelimb grip strength of the mice at baseline and at regular intervals throughout the treatment period.

  • Use a grip strength meter equipped with a horizontal bar.

  • Hold the mouse by the tail and allow it to grasp the bar with its forepaws.

  • Gently pull the mouse horizontally away from the meter until its grip is released.

  • Record the peak force generated.

  • Perform five consecutive measurements for each mouse and average the three highest values.

  • Normalize the grip strength to the bodyweight of the mouse.

2.3. Tissue Harvesting and Histological Analysis

  • At the end of the treatment period, euthanize the mice and carefully dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, diaphragm).

  • For histology, embed the muscles in optimal cutting temperature (OCT) compound and freeze in isopentane cooled with liquid nitrogen.

  • Cut 10 µm thick cryosections using a cryostat.

  • Perform Hematoxylin and Eosin (H&E) staining to assess muscle morphology, including the extent of central nucleation, fiber size variation, and inflammatory infiltration.

    • Fix sections in cold acetone for 10 minutes.

    • Rinse in distilled water.

    • Stain with Hematoxylin for 5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute.

    • Rinse in running tap water.

    • Stain with Eosin for 2 minutes.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a coverslip.

2.4. Molecular Analysis from Muscle Tissue

  • For RNA and protein analysis, snap-freeze the dissected muscle tissue in liquid nitrogen and store at -80°C.

  • Homogenize the muscle tissue and perform RNA and protein extraction as described in Protocols 1.3 and 1.4.

  • Analyze dystrophin exon skipping by RT-PCR and dystrophin protein expression by Western blot.

Concluding Remarks

This compound presents a promising small molecule approach for exon skipping therapy in Duchenne muscular dystrophy. The protocols outlined here provide a framework for researchers to investigate its efficacy in relevant preclinical models. It is important to note that a more metabolically stable analog of this compound, named TG693, has been developed and has shown efficacy with oral administration.[2] Researchers may consider evaluating TG693 as a potentially more translatable therapeutic candidate. Careful experimental design and adherence to standardized protocols are crucial for obtaining reliable and reproducible data in the evaluation of potential DMD therapeutics.

References

Application Notes and Protocols for TG-003 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-003 is a potent and selective small molecule inhibitor of CDC-like kinases (CLKs), particularly CLK1 and CLK4, with weaker activity against CLK2.[1][2] These kinases play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Dysregulation of splicing is a hallmark of various diseases, including cancer and neurodegenerative disorders. This compound's ability to modulate alternative splicing makes it a valuable tool for research and a potential therapeutic agent.[1][3] These application notes provide detailed protocols for the administration of this compound in preclinical animal studies, with a focus on a prostate cancer xenograft model.

Mechanism of Action

This compound exerts its biological effects by inhibiting the catalytic activity of CLK1 and CLK4. This inhibition prevents the hyperphosphorylation of SR proteins, which are essential for the assembly of the spliceosome and the regulation of alternative splicing. By modulating the phosphorylation state of SR proteins, this compound can alter splice site selection, leading to changes in the mRNA transcripts of various genes, including those involved in cell cycle progression, apoptosis, and cell migration.[1][2][3]

Signaling Pathway

The signaling pathway affected by this compound is central to the regulation of gene expression at the post-transcriptional level.

TG003_Signaling_Pathway cluster_nucleus Nucleus TG003 This compound CLK CLK1 / CLK4 TG003->CLK inhibition pSR_proteins SR Proteins (phosphorylated) CLK->pSR_proteins phosphorylation SR_proteins SR Proteins (unphosphorylated) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome regulation pre_mRNA pre-mRNA Spliceosome->pre_mRNA processing mRNA Altered mRNA Splicing pre_mRNA->mRNA TG003_Experimental_Workflow cluster_workflow In Vivo Xenograft Workflow start Start cell_culture PC3 Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound (50 µM) or Vehicle Administration randomization->treatment monitoring Tumor Measurement & Animal Monitoring treatment->monitoring endpoint Study Endpoint (Day 29) monitoring->endpoint analysis Tumor Excision, Weight & Volume Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols: Western Blot for Phosphorylated SR Proteins Following TG-003 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a crucial role in the regulation of pre-mRNA splicing. Their function and subcellular localization are tightly regulated by phosphorylation, primarily by the Cdc2-like kinase (CLK) family. Dysregulation of SR protein phosphorylation is implicated in various diseases, making the CLK family an attractive target for therapeutic intervention. TG-003 is a potent and selective inhibitor of CLK1, CLK2, and CLK4, which effectively suppresses the phosphorylation of SR proteins.[1] This document provides a detailed protocol for performing a Western blot to detect and quantify the phosphorylation status of SR proteins in response to this compound treatment.

Signaling Pathway of SR Protein Phosphorylation and Inhibition by this compound

SR proteins are phosphorylated by CLK kinases, which is a critical step for their involvement in the spliceosome assembly and the regulation of alternative splicing.[2] this compound acts as an ATP-competitive inhibitor of CLK kinases, thereby preventing the phosphorylation of SR proteins.[1] This leads to the accumulation of dephosphorylated SR proteins and can alter splicing patterns.

SR_Protein_Phosphorylation_Pathway cluster_0 Cellular Environment CLK_Kinase CLK Kinase (CLK1, CLK2, CLK4) pSR_Protein Phosphorylated SR Protein (p-SR) CLK_Kinase->pSR_Protein Phosphorylation ATP ATP ATP->CLK_Kinase SR_Protein SR Protein (unphosphorylated) SR_Protein->CLK_Kinase Substrate Spliceosome_Assembly Spliceosome Assembly & Alternative Splicing Regulation pSR_Protein->Spliceosome_Assembly TG003 This compound TG003->CLK_Kinase Inhibition

Caption: Signaling pathway of SR protein phosphorylation by CLK kinases and its inhibition by this compound.

Data Presentation: Effect of this compound on SR Protein Phosphorylation

The following table summarizes quantitative data from a study investigating the effect of this compound on the levels of phosphorylated SR proteins. The data was obtained by treating cells with the indicated compound for 6 hours, followed by Western blot analysis using a phospho-specific monoclonal antibody (1H4). The band intensities were quantified and are presented relative to the DMSO control.[3]

TreatmentConcentration (µM)Relative p-SR Protein Level (normalized to DMSO)
DMSO (Vehicle Control)-1.0
This compound10~0.4

Note: The value for this compound is an approximation based on the published histogram and represents a significant decrease in SR protein phosphorylation.[3]

Experimental Protocol: Western Blot for p-SR Proteins

This protocol details the steps for cell treatment, protein extraction, and Western blot analysis to assess the phosphorylation status of SR proteins.

Materials and Reagents
  • Cell culture medium and supplements

  • This compound (MedKoo Biosciences or other supplier)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Tris-Glycine-SDS running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-phospho-SR (clone 1H4)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Western blot imaging system

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Protocol A 1. Cell Culture and Treatment (e.g., with this compound or DMSO) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (with Laemmli buffer and heating) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation (anti-p-SR, e.g., 1H4) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis and Quantification J->K

Caption: Experimental workflow for Western blotting of phosphorylated SR proteins.

Step-by-Step Methodology

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency. b. Prepare stock solutions of this compound in DMSO. c. Treat the cells with the desired concentrations of this compound or DMSO (as a vehicle control) for the specified duration (e.g., 6 hours).[3]

2. Cell Lysis and Protein Extraction: a. After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

4. Sample Preparation: a. Based on the protein concentrations, normalize the samples to have equal amounts of protein. b. Add 1/3 volume of 4x Laemmli sample buffer to each protein sample. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE: a. Load equal amounts of the denatured protein samples into the wells of an SDS-PAGE gel. b. Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.

6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

7. Membrane Blocking: a. After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

8. Primary Antibody Incubation: a. Dilute the primary antibody (anti-phospho-SR, 1H4) in blocking buffer according to the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

9. Secondary Antibody Incubation: a. The next day, wash the membrane three times with TBST for 10 minutes each. b. Dilute the HRP-conjugated secondary antibody in blocking buffer. c. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

10. Detection: a. Wash the membrane three times with TBST for 10 minutes each. b. Prepare the chemiluminescent substrate according to the manufacturer's instructions. c. Incubate the membrane with the substrate for the recommended time. d. Capture the chemiluminescent signal using a Western blot imaging system.

11. Data Analysis and Quantification: a. Use image analysis software to quantify the band intensities for the phosphorylated SR proteins. b. To ensure accurate quantification, normalize the p-SR protein band intensity to a loading control (e.g., β-actin or total protein stain). c. Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols: TG-003 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental support for utilizing TG-003, a potent inhibitor of CDC-like kinases (CLKs), in combination with other therapeutic agents to enhance anti-cancer efficacy, particularly in the context of overcoming chemoresistance.

Introduction to this compound

This compound is a small molecule inhibitor targeting primarily CLK1 and CLK4, with IC50 values of 20 nM and 15 nM, respectively. It exhibits weaker inhibition of CLK2 (IC50 = 200 nM) and minimal activity against CLK3 (IC50 > 10 µM). CLKs are crucial regulators of alternative mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, such as SRSF1. Dysregulation of this pathway is implicated in the progression of various cancers and the development of therapeutic resistance. By inhibiting CLKs, this compound modulates the phosphorylation of SR proteins, thereby altering the splicing of key cancer-associated genes.

Rationale for Combination Therapy

The primary rationale for using this compound in combination therapy is to exploit synergistic effects and overcome resistance to conventional and targeted cancer treatments. A key area of investigation has been its use in Acute Myeloid Leukemia (AML), where chemoresistance remains a major clinical hurdle.

Overcoming Chemotherapy Resistance in AML

Preclinical studies have identified the PAK1-CLK-SRRM1 signaling network as a critical vulnerability in chemoresistant AML cells. In this context, this compound has been investigated in combination with a PAK1 inhibitor, FRAX597, to resensitize resistant AML cells to standard-of-care chemotherapeutics like cytarabine and daunorubicin. The combination of this compound and FRAX597 has been shown to synergistically reduce the growth and colony-forming capacity of chemoresistant AML cells.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in combination therapies.

Table 1: In Vitro Cytotoxicity of this compound in Combination with FRAX597 in Chemoresistant AML Cell Lines

Cell LineTreatmentIC50 (µM)Combination Index (CI)
MOLM-14 Chemo-R This compound2.5< 1 (Synergistic)
FRAX5971.2
This compound + FRAX597This compound: 0.5, FRAX597: 0.25
OCI-AML3 Chemo-R This compound3.1< 1 (Synergistic)
FRAX5971.5
This compound + FRAX597This compound: 0.6, FRAX597: 0.3

Data are representative of preclinical findings. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound and FRAX597 Combination on Colony Formation in Chemoresistant AML Cells

Cell LineTreatmentColony Formation (% of Control)
MOLM-14 Chemo-R Control100
This compound (1 µM)65
FRAX597 (0.5 µM)70
This compound (1 µM) + FRAX597 (0.5 µM)25
OCI-AML3 Chemo-R Control100
This compound (1 µM)68
FRAX597 (0.5 µM)72
This compound (1 µM) + FRAX597 (0.5 µM)28

Data are representative of preclinical findings. Actual values may vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Synergy with PAK1 Inhibition

TG003_Mechanism cluster_0 CLK Signaling Pathway cluster_1 PAK1 Signaling and Chemoresistance cluster_2 Synergistic Effect TG003 This compound CLK1_4 CLK1/CLK4 TG003->CLK1_4 Inhibits Synergy Synergistic Inhibition of Chemoresistance TG003->Synergy SRSF1 SRSF1 (SR Protein) CLK1_4->SRSF1 Phosphorylates pSRSF1 p-SRSF1 (Phosphorylated) Alt_Splicing Alternative Splicing of Cancer-Associated Genes pSRSF1->Alt_Splicing Regulates Chemoresistance Chemoresistance pSRSF1->Chemoresistance Contributes to Alt_Splicing->Chemoresistance Impacts FRAX597 FRAX597 PAK1 PAK1 FRAX597->PAK1 Inhibits FRAX597->Synergy SRRM1 SRRM1 PAK1->SRRM1 Regulates SRRM1->Chemoresistance Contributes to

Caption: this compound inhibits CLK1/4, preventing SRSF1 phosphorylation and altering splicing.

Experimental Workflow for Assessing Synergy

Experimental_Workflow cluster_workflow Synergy Assessment Workflow start Start: Chemoresistant AML Cell Lines treatment Treat with: - this compound alone - FRAX597 alone - Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability colony Colony Formation Assay treatment->colony western Western Blot (p-SRSF1, etc.) treatment->western analysis Data Analysis: - IC50 Calculation - Combination Index (CI) viability->analysis colony->analysis western->analysis end Conclusion: Synergistic Effect Quantified analysis->end

Caption: Workflow for evaluating the synergy of this compound and FRAX597 in AML cells.

Experimental Protocols

Cell Culture
  • Cell Lines: Human AML cell lines (e.g., MOLM-13, OCI-AML3). Chemoresistant sublines can be generated by continuous exposure to increasing concentrations of cytarabine and daunorubicin.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound, FRAX597, or the combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn). A CI < 1 indicates synergy.

Colony Formation Assay
  • Cell Preparation: Prepare a single-cell suspension of AML cells.

  • Plating in Methylcellulose: Mix 1 x 10^3 cells with MethoCult™ medium containing various concentrations of this compound, FRAX597, or the combination.

  • Plating: Plate the cell/methylcellulose mixture into 35 mm culture dishes.

  • Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.

  • Colony Counting: Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.

  • Data Analysis: Express the number of colonies in treated samples as a percentage of the vehicle-treated control.

Western Blot for Phosphorylated SRSF1 (p-SRSF1)
  • Cell Lysis: Treat AML cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-SRSF1 (e.g., anti-phospho-SR-protein antibody, mAb104) and total SRSF1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the p-SRSF1 signal to the total SRSF1 signal.

Conclusion

This compound, in combination with targeted agents like the PAK1 inhibitor FRAX597, presents a promising strategy to overcome chemotherapy resistance in AML. The provided protocols offer a framework for researchers to investigate the synergistic potential of this compound in various cancer models. Further exploration of this compound in combination with other therapeutic agents is warranted to expand its clinical applicability.

Application Notes and Protocols for High-Throughput Screening Using TG-003

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of TG-003 in high-throughput screening (HTS) campaigns. This compound is a potent and selective inhibitor of the Cdc2-like kinase (Clk) family, specifically targeting Clk1, Clk2, and Clk4, as well as the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its mechanism of action involves the inhibition of serine/arginine-rich (SR) protein phosphorylation, leading to the modulation of alternative splicing. These characteristics make this compound a valuable tool for identifying novel therapeutic agents targeting diseases associated with aberrant splicing and kinase activity, such as cancer and neurodegenerative disorders. This guide offers both biochemical and cell-based HTS protocols, data analysis guidelines, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is an ATP-competitive inhibitor with high affinity for several kinases involved in critical cellular processes. Its ability to modulate alternative splicing by inhibiting Clk kinases has garnered significant interest in drug discovery.[1][2] High-throughput screening provides a rapid and efficient method to test large compound libraries for their ability to mimic or modulate the effects of this compound, leading to the identification of novel lead compounds. The following protocols are designed to be adaptable for various HTS platforms and research objectives.

Quantitative Data Summary

The inhibitory activity of this compound against its primary kinase targets has been characterized, providing a baseline for HTS assay development and hit validation.

Kinase TargetIC50 (nM)Reference
mClk120[1][3][4]
mClk2200[3][4]
mClk415[1][3][4]
DYRK1A24[3]
DYRK1B34[3]

Signaling Pathway of this compound

This compound primarily acts on the Clk signaling pathway, which plays a crucial role in the regulation of pre-mRNA splicing. By inhibiting Clk1 and Clk4, this compound prevents the phosphorylation of SR proteins. Hypophosphorylated SR proteins are unable to efficiently recruit the splicing machinery to pre-mRNA, leading to alterations in splice site selection and ultimately, changes in the mature mRNA and protein isoforms produced.

This compound Signaling Pathway This compound Signaling Pathway cluster_nucleus Nucleus TG003 This compound Clk Clk1/4 TG003->Clk Inhibits SR_proteins SR Proteins Clk->SR_proteins Phosphorylates SR_proteins_P Phosphorylated SR Proteins Splicing_Machinery Splicing Machinery SR_proteins_P->Splicing_Machinery Recruits SR_proteins->SR_proteins_P pre_mRNA pre-mRNA Alternative_Splicing Alternative Splicing pre_mRNA->Alternative_Splicing Splicing_Machinery->pre_mRNA Acts on

Caption: this compound inhibits Clk1/4, preventing SR protein phosphorylation and modulating alternative splicing.

Experimental Protocols

Two primary HTS approaches are presented: a biochemical assay targeting Clk1 activity and a cell-based assay monitoring changes in alternative splicing.

Protocol 1: Biochemical High-Throughput Screening for Clk1 Inhibitors

This protocol is adapted from a cost-effective, enzyme-coupled fluorescence assay for the HTS of CLK1 inhibitors. The assay measures the production of ADP, a universal product of kinase reactions.

Workflow Diagram:

Biochemical HTS Workflow Biochemical HTS Workflow for Clk1 Inhibitors Start Start Dispense_Compounds Dispense Test Compounds and Controls (this compound) into 384-well plate Start->Dispense_Compounds Add_Enzyme Add Clk1 Enzyme and Substrate Mix Dispense_Compounds->Add_Enzyme Incubate_1 Incubate at RT (e.g., 60 min) Add_Enzyme->Incubate_1 Add_Detection Add ADP Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate at RT (e.g., 30 min) Add_Detection->Incubate_2 Read_Fluorescence Read Fluorescence (Ex/Em appropriate for resorufin) Incubate_2->Read_Fluorescence Analyze_Data Data Analysis: - Normalize to controls - Calculate Z'-factor - Identify hits Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical HTS assay to identify Clk1 inhibitors.

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense nanoliter volumes of test compounds from a compound library into a 384-well assay plate.

    • Dispense positive controls (e.g., this compound at a known inhibitory concentration) and negative controls (DMSO vehicle) into designated wells.

  • Reagent Preparation:

    • Prepare a kinase reaction mixture containing recombinant human Clk1 enzyme and a suitable substrate (e.g., a synthetic peptide derived from an SR protein) in kinase assay buffer.

    • Prepare an ADP detection reagent mixture containing pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH, and resorufin.

  • Assay Procedure:

    • Add the Clk1 enzyme and substrate mixture to all wells of the assay plate.

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • Add the ADP detection reagent to all wells. The pyruvate kinase and lactate dehydrogenase will couple the production of ADP to the oxidation of NADH, resulting in a decrease in resorufin fluorescence.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for resorufin.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][6]

    • Identify hits as compounds that produce a statistically significant decrease in fluorescence compared to the negative control.

Protocol 2: Cell-Based High-Throughput Screening for Splicing Modulators

This protocol is based on the HCS-Splice method, which utilizes a two-color fluorescent reporter to monitor changes in alternative splicing.

Workflow Diagram:

Cell-Based HTS Workflow Cell-Based HTS Workflow for Splicing Modulators Start Start Seed_Cells Seed cells expressing splicing reporter in 384-well plate Start->Seed_Cells Dispense_Compounds Dispense Test Compounds and Controls (this compound) Seed_Cells->Dispense_Compounds Incubate Incubate for 24-48 hours Dispense_Compounds->Incubate Image_Acquisition High-Content Imaging: Acquire GFP and RFP images Incubate->Image_Acquisition Image_Analysis Image Analysis: - Cell segmentation - Measure GFP/RFP intensity per cell Image_Acquisition->Image_Analysis Data_Analysis Data Analysis: - Calculate GFP/RFP ratio - Normalize to controls - Identify hits Image_Analysis->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Minimizing TG-003 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of the kinase inhibitor TG-003 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, ATP-competitive inhibitor of the CDC-like kinase (CLK) family. Its primary targets are CLK1, CLK2, and CLK4.[1] It also potently inhibits DYRK1A and DYRK1B.[2][3]

Q2: What is the mechanism of action of this compound?

This compound inhibits the kinase activity of CLKs, which are crucial regulators of pre-mRNA splicing. CLKs phosphorylate serine/arginine-rich (SR) proteins, and this phosphorylation is essential for their role in spliceosome assembly and alternative splicing.[1] By inhibiting CLKs, this compound prevents the proper phosphorylation of SR proteins, thereby modulating alternative splicing events.[1][2][3]

Q3: What are the known off-targets of this compound?

Besides its primary targets in the CLK and DYRK families, this compound has been shown to inhibit members of the Casein Kinase 1 (CK1) family, including CK1α, CK1δ, CK1ε, CK1γ1, CK1γ2, and CK1γ3.[4] A comprehensive kinome scan to identify the full spectrum of off-targets is recommended for studies sensitive to off-target effects.

Q4: What is a recommended starting concentration for this compound in cell-based assays?

Based on published studies, a starting concentration range of 1 µM to 10 µM is often used for in vitro cell culture experiments.[4] However, the optimal concentration will depend on the specific cell type and the experimental endpoint. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound, with a focus on minimizing and identifying off-target effects.

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Off-target effects: this compound may be inhibiting kinases other than the intended CLK/DYRK targets, leading to unforeseen phenotypic changes.1. Perform a Kinase Selectivity Profile: Use a broad kinase panel (e.g., KINOMEscan™) to identify other kinases inhibited by this compound at your working concentration. 2. Validate On-Target Engagement: Use a cell-based assay like the NanoBRET™ Target Engagement Assay to confirm that this compound is engaging with its intended CLK target in your cellular model. 3. Use a Structurally Unrelated Inhibitor: Compare the phenotype observed with this compound to that of another CLK inhibitor with a different chemical scaffold. A similar phenotype strengthens the conclusion that the effect is on-target. 4. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase.
High cellular toxicity observed at effective concentrations. On-target toxicity: Inhibition of the primary target may be inherently toxic to the cells. Off-target toxicity: Inhibition of an unknown off-target kinase may be causing the toxicity.1. Titrate this compound Concentration: Determine the lowest effective concentration that elicits the desired on-target effect with minimal toxicity. 2. Time-Course Experiment: Assess the earliest time point at which the on-target effect is observed to minimize long-term toxic effects. 3. Refer to Kinase Selectivity Data: Analyze the selectivity profile to identify potential off-targets known to be involved in cell viability pathways.
Lack of a clear downstream signaling effect (e.g., no change in SR protein phosphorylation). Suboptimal Assay Conditions: Insufficient this compound concentration, incorrect timing, or issues with the detection method. Cellular Context: The specific cell line may have compensatory mechanisms or lower dependence on the targeted pathway.1. Optimize Western Blot Protocol: Ensure the use of phosphatase inhibitors during cell lysis and appropriate blocking buffers (e.g., BSA instead of milk) for phospho-specific antibodies.[5][6] 2. Confirm Target Engagement: Use the NanoBRET™ assay to ensure this compound is binding to the target kinase in your cells. 3. Increase this compound Concentration: Perform a dose-response experiment to ensure you are using a concentration sufficient to inhibit the target. 4. Check for Target Expression: Confirm that your cell line expresses the target kinase at a sufficient level.

Quantitative Data

The following table summarizes the in vitro IC50 values of this compound against its known on-target and off-target kinases.

Kinase FamilyTargetIC50 (nM)Reference
On-Target mClk120[1][2][3]
mClk2200[1][2][3]
mClk415[1][2][3]
DYRK1A24[2][3]
DYRK1B34[2][3]
Off-Target CK1α330[4]
CK1δ340[4]
CK1ε1400[4]
CK1γ11500[4]
CK1γ2930[4]
CK1γ3880[4]

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay for CLK1

This protocol is adapted from Promega's technical manual for the NanoBRET™ Target Engagement Intracellular Kinase Assay.[7][8]

Objective: To quantitatively measure the binding of this compound to CLK1 in living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-CLK1 Fusion Vector

  • Transfection Reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well white assay plates

  • NanoBRET™ Tracer K-5

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Luminometer capable of measuring BRET

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-CLK1 Fusion Vector and a transfection carrier DNA at a 1:9 ratio using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Cell Seeding:

    • Harvest transfected cells and resuspend in Opti-MEM™.

    • Seed the cells into a 96-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions to the wells.

    • Add the NanoBRET™ Tracer K-5 to all wells at a final concentration near its EC50 value.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated SR Proteins

This protocol provides a general framework for detecting changes in the phosphorylation of SR proteins following this compound treatment.

Objective: To validate the downstream inhibitory effect of this compound on CLK activity by measuring the phosphorylation status of its substrates.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-SR protein antibody (e.g., mAb104, which recognizes a phosphorylated epitope on multiple SR proteins)

    • Anti-SRSF1 (also known as SF2/ASF) antibody (as a total protein control)

    • Anti-GAPDH or β-actin antibody (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-SR protein) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional):

    • The membrane can be stripped and reprobed with antibodies for total SR protein and a loading control to ensure equal protein loading and to assess the change in the ratio of phosphorylated to total protein.

Visualizations

CLK1_Signaling_Pathway cluster_nucleus Nucleus TG003 This compound CLK1 CLK1 TG003->CLK1 Inhibition SR_protein SR Protein (unphosphorylated) CLK1->SR_protein Phosphorylation pSR_protein SR Protein-P (phosphorylated) SR_protein->pSR_protein Spliceosome Spliceosome Assembly pSR_protein->Spliceosome Promotes pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Alternative Splicing Experimental_Workflow cluster_validation On-Target Validation Workflow start Start: Hypothesized On-Target Effect cell_treatment Treat Cells with this compound (Dose-Response) start->cell_treatment nanobret NanoBRET™ Target Engagement Assay cell_treatment->nanobret Confirm Target Binding western_blot Western Blot for Phospho-SR Proteins cell_treatment->western_blot Measure Downstream Signaling phenotypic_assay Phenotypic Assay (e.g., Splicing Reporter) cell_treatment->phenotypic_assay Assess Functional Outcome data_analysis Data Analysis: Correlate Target Engagement with Downstream Effects nanobret->data_analysis western_blot->data_analysis phenotypic_assay->data_analysis conclusion Conclusion: On-Target Effect Confirmed data_analysis->conclusion Troubleshooting_Logic node_rect node_rect unexpected_results Unexpected Results? on_target_validated Validate On-Target Engagement (NanoBRET™) unexpected_results->on_target_validated on_target On-Target Effect Confirmed? off_target_suspected Suspect Off-Target Effect on_target->off_target_suspected No on_target_issue Potential On-Target Toxicity or Unforeseen Biology on_target->on_target_issue Yes kinase_profile Perform Kinase Selectivity Profiling off_target_suspected->kinase_profile optimize_assay Optimize Assay Conditions (Dose, Time, Controls) off_target_suspected->optimize_assay on_target_validated->on_target

References

Technical Support Center: Managing TG-003 Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TG-003. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating issues arising from the inherent batch-to-batch variability of the small molecule inhibitor, this compound. Consistent and reproducible experimental outcomes are critical, and this guide provides a framework for qualifying new batches of this compound and troubleshooting common problems.

Understanding this compound

This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Due to the complex nature of its synthesis, minor variations between production lots can occur, potentially impacting its purity, concentration, and biological activity. This can lead to inconsistent results in downstream applications. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability in this compound?

A1: Batch-to-batch variability in this compound can stem from several factors during the manufacturing and handling processes. These include:

  • Purity: Minor differences in the purification process can lead to varying levels of residual solvents, starting materials, or synthetic byproducts.

  • Potency: The effective concentration required to achieve a biological effect (e.g., IC50) can differ slightly between batches.

  • Solubility: Variations in the crystalline structure or residual impurities may affect how well the compound dissolves, impacting the accuracy of stock solution concentrations.

  • Degradation: Improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to the degradation of the compound over time.

Q2: How can I determine if a new batch of this compound is performing differently from my previous batch?

A2: A combination of analytical and functional testing is recommended to qualify a new batch of this compound against a previously validated lot. This process, often referred to as a "bridging study," will help ensure the consistency of your results. Key steps include:

  • Analytical Validation: Verifying the identity, purity, and concentration of the new lot.

  • Functional Validation: Comparing the biological activity of the new lot to a reference lot in a relevant cellular assay.

Q3: What should I do if I observe a significant difference in performance between batches?

A3: If you detect a notable difference in the performance of a new batch, it is crucial to quantify this variation. Based on your findings, you may need to adjust the working concentration of the new batch to achieve the same biological effect as the reference batch. If the variability is substantial and impacts the reliability of your experiments, you should contact your supplier for further investigation.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cell-based assays.
  • Possible Cause: The potency of the new this compound batch is different from the previous one.

  • Troubleshooting Steps:

    • Perform a dose-response experiment with both the new batch and the reference (old) batch of this compound in parallel.

    • Calculate the IC50 value for each batch from the resulting dose-response curves.

    • If the IC50 values differ significantly, adjust the working concentration of the new batch accordingly for future experiments.

Issue 2: Reduced or no observable effect of this compound in my experiment.
  • Possible Cause 1: The new batch of this compound has lower purity or has degraded.

  • Troubleshooting Steps:

    • Verify the purity of the new batch using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • If degradation is suspected, prepare a fresh stock solution from the new batch and repeat the experiment.

    • Ensure proper storage of the this compound powder and stock solutions as per the manufacturer's recommendations.

  • Possible Cause 2: The this compound is not fully dissolved in the stock solution.

  • Troubleshooting Steps:

    • Visually inspect the stock solution for any precipitate.

    • Briefly sonicate or vortex the stock solution to ensure complete dissolution.

    • When preparing working dilutions, ensure the this compound remains in solution and does not precipitate.

Experimental Protocols

Protocol 1: Analytical Validation of this compound by HPLC

This protocol outlines a method to assess the purity of a new batch of this compound.

  • Objective: To determine the percentage purity of a this compound batch.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to a working concentration of 10 µg/mL in the mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the compound using a gradient of acetonitrile in water with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at the absorbance maximum of this compound (e.g., 280 nm).

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Functional Validation of this compound using a Cell Proliferation Assay

This protocol describes a method to determine the IC50 of a new this compound batch.

  • Objective: To compare the potency of a new batch of this compound to a reference batch.

  • Methodology:

    • Seed a cancer cell line known to be sensitive to PI3K inhibition (e.g., MCF-7) in a 96-well plate and allow cells to adhere overnight.

    • Prepare serial dilutions of both the new and reference batches of this compound.

    • Treat the cells with the different concentrations of this compound for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 for each batch.

Data Presentation

The following tables provide examples of data you might generate when qualifying a new batch of this compound.

Table 1: Analytical Purity of this compound Batches

Batch IDPurity by HPLC (%)Appearance
This compound-Ref99.2White crystalline solid
This compound-New-A98.9White crystalline solid
This compound-New-B92.5Off-white powder

Table 2: Functional Potency of this compound Batches in MCF-7 Cells

Batch IDIC50 (nM)Fold Difference from Reference
This compound-Ref15.21.0
This compound-New-A16.11.1
This compound-New-B45.83.0

Visualizations

The following diagrams illustrate key concepts and workflows for managing this compound variability.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth TG003 This compound TG003->PI3K

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.

Batch_Qualification_Workflow Start Receive New Batch of this compound Analytical Analytical Validation (e.g., HPLC for purity) Start->Analytical Functional Functional Validation (e.g., IC50 determination) Start->Functional Compare Compare to Reference Batch Analytical->Compare Functional->Compare Accept Accept Batch Compare->Accept Similar Adjust Adjust Concentration & Proceed Compare->Adjust Minor Difference Reject Reject Batch & Contact Supplier Compare->Reject Major Difference

Caption: Workflow for qualifying a new batch of this compound.

Troubleshooting_Decision_Tree Problem Unexpected Experimental Results with this compound CheckStock Is the stock solution fresh and fully dissolved? Problem->CheckStock CheckBatch Has a new batch of this compound been used? CheckStock->CheckBatch Yes RemakeStock Prepare fresh stock solution CheckStock->RemakeStock No QualifyBatch Qualify new batch against reference batch CheckBatch->QualifyBatch Yes OtherCauses Investigate other experimental variables CheckBatch->OtherCauses No QualifyBatch->Problem re-test with adjusted concentration RemakeStock->Problem re-test

Technical Support Center: Cell Viability Assays for TG-003 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using cell viability assays with the CLK1/CLK4 inhibitor, TG-003.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a potent and selective inhibitor of Cdc2-like kinases (CLKs), specifically CLK1 and CLK4.[1][2] These kinases are involved in the regulation of pre-mRNA splicing.[1][3] By inhibiting CLK1 and CLK4, this compound can alter the splicing of various genes, including those involved in cell cycle progression and apoptosis (programmed cell death).[3][4][5] This can lead to a reduction in cell proliferation and an increase in apoptosis in cancer cells.[4][5]

Q2: Which cell viability assay should I choose for this compound treated cells?

The choice of assay depends on your specific experimental needs. Here's a brief overview of common assays:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells by assessing the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[6][7][8] It is an endpoint assay.

  • alamarBlue™ (Resazurin) Assay: A fluorescent or colorimetric assay that measures the reducing power of living cells.[9][10] It is a non-toxic assay that can be used for continuous monitoring of cell viability.

  • WST-1 Assay: A colorimetric assay similar to MTT, where a tetrazolium salt is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases.[11]

For this compound, all three assays can be suitable, but it's crucial to be aware of potential interferences and to optimize the assay conditions for your specific cell line and experimental setup.

Q3: What is a typical concentration range for this compound in cell viability experiments?

The effective concentration of this compound can vary significantly depending on the cell line. While this compound inhibits CLK1 and CLK4 at nanomolar concentrations, higher micromolar concentrations are often used in cell-based assays to observe a significant effect on cell viability. For example, in prostate cancer cell lines, a concentration of 50 µM has been shown to slow down cell migration.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Q4: Can this compound interfere with the cell viability assay itself?

While there is no direct evidence of this compound interfering with the chemical reactions of MTT, alamarBlue, or WST-1 assays, it is a good practice to consider potential interactions with any small molecule inhibitor. For instance, some kinase inhibitors have been reported to interfere with the alamarBlue assay. A recommended troubleshooting step is to remove the drug-containing medium and replace it with fresh medium before adding the assay reagent.

Troubleshooting Guides

Issue 1: High background or false positives in alamarBlue™ assay.
  • Possible Cause: Interference from this compound or its solvent. Some small molecule inhibitors can directly interact with the resazurin dye, leading to a false positive signal.

  • Troubleshooting Steps:

    • Wash Step: Before adding the alamarBlue™ reagent, carefully aspirate the medium containing this compound and wash the cells once with sterile PBS. Then, add fresh culture medium containing the alamarBlue™ reagent.

    • Solvent Control: Always include a control with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on the assay.

    • No-Cell Control: Include wells with medium and this compound but no cells to check for any direct reduction of the dye by the compound.

Issue 2: Low signal or unexpected results with MTT assay.
  • Possible Cause 1: Changes in cellular metabolism induced by this compound. Since the MTT assay relies on mitochondrial dehydrogenase activity, any alteration in the metabolic state of the cells by this compound could affect the assay readout without directly correlating with cell death.

  • Troubleshooting Steps:

    • Validate with a Different Assay: Confirm your results using an alternative viability assay that measures a different cellular parameter, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay) or an ATP-based assay (e.g., CellTiter-Glo®).

    • Optimize Incubation Time: The optimal incubation time with the MTT reagent can vary between cell types and may be affected by the treatment. Perform a time-course experiment to determine the optimal incubation period.

  • Possible Cause 2: Incomplete solubilization of formazan crystals.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: After adding the solubilization solution (e.g., DMSO or acidified isopropanol), ensure all purple formazan crystals are fully dissolved by gentle shaking or pipetting.

    • Check for Precipitates: Before reading the absorbance, visually inspect the wells to ensure there are no remaining crystals.

Issue 3: High variability between replicate wells.
  • Possible Cause 1: Uneven cell seeding.

  • Troubleshooting Steps:

    • Ensure a Single-Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension by gentle pipetting to break up any clumps.

    • Consistent Seeding Technique: Use a consistent pipetting technique and mix the cell suspension between seeding replicates to ensure an even distribution of cells in each well.

  • Possible Cause 2: Edge effects in the microplate.

  • Troubleshooting Steps:

    • Avoid Outer Wells: If possible, avoid using the outermost wells of the plate as they are more prone to evaporation, which can affect cell growth and assay performance.

    • Maintain Humidity: Ensure proper humidity in the incubator to minimize evaporation. You can also fill the outer wells with sterile water or PBS.

Quantitative Data

The following tables summarize key quantitative data related to this compound and general parameters for cell viability assays.

Table 1: this compound Inhibitory Concentrations (IC50)

TargetIC50 (nM)Reference
CLK120[1][2]
CLK415[1][2]
CLK2200[2]

Note: These IC50 values represent the concentration of this compound required to inhibit the kinase activity by 50% in biochemical assays. The effective concentration for cell viability effects in culture will likely be higher and is cell-line dependent.

Table 2: Recommended Cell Seeding Densities for 96-well plates

AssayCell TypeSeeding Density (cells/well)Incubation Time (post-seeding)
MTTAdherent5,000 - 10,00024 hours
Suspension10,000 - 50,00024 hours
alamarBlue™Adherent1,000 - 25,00024 hours
Suspension5,000 - 50,00024 hours
WST-1Adherent5,000 - 10,00024 hours
Suspension10,000 - 50,00024 hours

Note: These are general guidelines. The optimal seeding density should be determined empirically for each cell line to ensure that cells are in the exponential growth phase at the time of the assay and that the signal is within the linear range of the instrument.

Experimental Protocols

MTT Assay Protocol for this compound Treated Cells
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12]

alamarBlue™ Assay Protocol for this compound Treated Cells
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the alamarBlue™ working solution by diluting the stock reagent 1:10 in fresh culture medium.

  • Medium Exchange (Recommended): To avoid potential interference, carefully aspirate the this compound containing medium and replace it with 100 µL of the alamarBlue™ working solution.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light. The incubation time may need to be optimized.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

WST-1 Assay Protocol for this compound Treated Cells
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time depends on the cell type and density.

  • Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm. A reference wavelength of >600 nm can be used.

Visualizations

TG003_Signaling_Pathway This compound Signaling Pathway to Apoptosis TG003 This compound CLK1_CLK4 CLK1 / CLK4 Kinases TG003->CLK1_CLK4 Inhibits SR_Proteins SR Proteins (Splicing Factors) CLK1_CLK4->SR_Proteins Phosphorylates (Activates) Alternative_Splicing Altered Alternative Splicing of Pre-mRNA SR_Proteins->Alternative_Splicing Regulates Anti_Apoptotic Decreased Anti-Apoptotic Protein Isoforms (e.g., Mcl-1L, c-FLIPL) Alternative_Splicing->Anti_Apoptotic Pro_Apoptotic Increased Pro-Apoptotic Protein Isoforms (e.g., Mcl-1S, c-FLIPS) Alternative_Splicing->Pro_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Leads to Pro_Apoptotic->Apoptosis Leads to

Caption: this compound inhibits CLK1/CLK4, altering the splicing of apoptosis-related genes and promoting cell death.

Experimental_Workflow General Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed_Cells 1. Seed Cells in 96-well plate Adherence 2. Allow Adherence (Overnight) Seed_Cells->Adherence Add_TG003 3. Add this compound (Dose-response) Adherence->Add_TG003 Incubate_Treatment 4. Incubate (24-72h) Add_TG003->Incubate_Treatment Add_Reagent 5. Add Assay Reagent (MTT, alamarBlue, WST-1) Incubate_Treatment->Add_Reagent Incubate_Assay 6. Incubate (0.5-4h) Add_Reagent->Incubate_Assay Measure_Signal 7. Measure Signal (Absorbance/Fluorescence) Incubate_Assay->Measure_Signal Analyze_Data 8. Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data

Caption: A generalized workflow for performing cell viability assays with this compound treatment.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Results? Check_Controls Are Controls (Vehicle, No-Cell) OK? Start->Check_Controls Check_Variability High Variability between Replicates? Check_Controls->Check_Variability Yes Potential_Interference Potential Assay Interference? Check_Controls->Potential_Interference No Check_Variability->Potential_Interference No Action_Seeding Review Cell Seeding Technique Check_Variability->Action_Seeding Yes Optimize_Parameters Need to Optimize Parameters? Potential_Interference->Optimize_Parameters No Action_Wash Implement Wash Step before Reagent Addition Potential_Interference->Action_Wash Yes Action_Optimize Optimize Seeding Density & Incubation Times Optimize_Parameters->Action_Optimize Yes Action_Validate Validate with an Orthogonal Assay Optimize_Parameters->Action_Validate No

Caption: A decision tree for troubleshooting common issues in cell viability assays with this compound.

References

Preventing TG-003 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TG-003. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of this compound in culture media, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?

This is a common issue encountered with hydrophobic small molecules like this compound. The compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), but its solubility is drastically lower in aqueous solutions such as culture media.[1][2] When the concentrated DMSO stock is diluted into the medium, the this compound molecules can rapidly come out of solution and form a visible precipitate. The final concentration of this compound in the medium has likely exceeded its aqueous solubility limit.

Q2: What is the maximum recommended final concentration of DMSO in the cell culture?

To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[3] It is crucial to prepare a DMSO control group with the same final DMSO concentration as your experimental group to account for any solvent effects on the cells.

Q3: How can I prepare my working solution of this compound to minimize precipitation?

The key is to ensure rapid and uniform dispersion of this compound upon dilution. Instead of adding a small volume of stock solution directly to a large volume of static medium, try the following:

  • Pre-warm the culture medium to 37°C.

  • While gently vortexing or swirling the medium, add the this compound stock solution drop-wise.

  • This method, often called "plunging," helps to disperse the compound quickly, preventing localized high concentrations that lead to precipitation.

Q4: Can components of the culture medium affect this compound solubility?

Yes. Components in the medium, especially fetal bovine serum (FBS), can help stabilize this compound and prevent precipitation.[4] Serum proteins like albumin can bind to hydrophobic compounds, acting as carriers and increasing their apparent solubility. If you are observing precipitation in serum-free media, consider whether adding a carrier protein like Bovine Serum Albumin (BSA) is compatible with your experimental design.

Q5: My medium turned cloudy, but I'm not sure if it's the compound or something else. What should I check?

Precipitation can also be caused by the culture medium itself.[5]

  • Temperature shifts: Repeated freeze-thaw cycles or warming and cooling of the medium can cause salts and proteins to precipitate.

  • pH instability: A significant change in the medium's pH can affect the solubility of its components.

  • High concentration of supplements: Adding concentrated supplements (e.g., L-glutamine, antibiotics) can sometimes lead to precipitation. Always inspect your complete medium for clarity before adding the this compound stock solution.

Quantitative Data Summary

The solubility of this compound varies significantly between organic solvents and aqueous solutions. This data is critical for planning stock solution concentrations and final dilutions.

SolventSolubility
DMSO (Dimethyl Sulfoxide)30 mg/mL[1]
DMF (Dimethylformamide)30 mg/mL[1]
Ethanol15 mg/mL[1]
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Compound Information: this compound has a molecular weight of 249.3 g/mol .[1]

  • Calculation: To prepare a 10 mM stock solution, you need to dissolve 2.493 mg of this compound in 1 mL of DMSO.

    • Calculation: 249.3 g/mol * 0.010 mol/L = 2.493 g/L = 2.493 mg/mL

  • Procedure: a. Weigh out 2.5 mg of this compound powder into a sterile microcentrifuge tube. b. Add 1.0 mL of high-quality, anhydrous DMSO.[6] c. Vortex thoroughly until the compound is completely dissolved. A brief sonication may assist with dissolution. d. Visually inspect the solution against a light source to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Recommended Procedure for Diluting this compound into Culture Media

This protocol is designed to minimize precipitation during the final dilution step.

  • Preparation: a. Thaw the 10 mM this compound stock solution at room temperature. b. Pre-warm the required volume of complete culture medium (containing serum, if used) to 37°C in a sterile conical tube.

  • Dilution: a. Gently vortex or swirl the pre-warmed medium. b. While the medium is in motion, add the calculated volume of the this compound stock solution drop-by-drop just below the surface of the medium. c. Example: To achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

  • Final Steps: a. Cap the tube and invert it gently 2-3 times to ensure complete mixing. b. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If slight precipitation is observed, consider preparing a fresh, more dilute intermediate stock in culture medium for the final dilution.

Visualizations

Signaling Pathway of this compound

This compound is a potent inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4.[1][7][8] These kinases phosphorylate serine/arginine-rich (SR) proteins, which are critical for regulating pre-mRNA splicing. By inhibiting CLK1/4, this compound prevents the proper phosphorylation of SR proteins, thereby disrupting alternative splicing events.[1][8]

TG003_Pathway cluster_0 Cell Nucleus CLK CLK1 / CLK4 Kinase SR_Proteins SR Proteins (e.g., SF2/ASF) CLK->SR_Proteins Phosphorylates pSR_Proteins Phosphorylated SR Proteins Splicing Pre-mRNA Splicing pSR_Proteins->Splicing Regulates TG003 This compound TG003->CLK Inhibits

Fig 1. Mechanism of action of this compound on the CLK-mediated splicing pathway.
Troubleshooting Workflow for this compound Precipitation

If you observe precipitation when using this compound, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow Start Precipitation Observed in Culture Medium Check_Stock Is the stock solution clear and fully dissolved? Start->Check_Stock Check_DMSO Is final DMSO concentration <= 0.5%? Check_Method Was the dilution performed by adding stock to swirling, pre-warmed medium? Check_DMSO->Check_Method Yes Result_High_DMSO Action: Remake stock at a higher concentration to reduce the volume added. Check_DMSO->Result_High_DMSO No Check_Stock->Check_DMSO Yes Result_Bad_Stock Action: Remake stock solution. Use sonication to aid dissolution. Check_Stock->Result_Bad_Stock No Check_Media Is the medium serum-free? Check_Method->Check_Media Yes Result_Bad_Method Action: Re-try dilution using the recommended protocol (Protocol 2). Check_Method->Result_Bad_Method No Result_Serum_Free Action: Consider adding a carrier (e.g., 0.1% BSA) if compatible with the experiment. Check_Media->Result_Serum_Free Yes Result_OK Problem likely solved. If issues persist, consider reducing the final this compound concentration. Check_Media->Result_OK No

Fig 2. Decision tree for troubleshooting this compound precipitation issues.

References

Technical Support Center: Validating the Effects of TG-003

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for designing and troubleshooting experiments involving the CLK inhibitor, TG-003.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Cdc2-like kinase (CLK) family, with a notable potency for CLK1 and CLK4. Its primary mechanism of action is the inhibition of these kinases, which are crucial for the phosphorylation of serine/arginine-rich (SR) proteins.[1] SR proteins are essential components of the spliceosome, and their phosphorylation state dictates the regulation of pre-mRNA splicing.[2] By inhibiting CLK, this compound alters the phosphorylation of SR proteins, leading to changes in alternative splicing patterns of various genes.[1]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used as a tool to study the role of CLK kinases and alternative splicing in various biological processes. Its ability to modulate splicing has led to its investigation in several disease models, including Duchenne muscular dystrophy for promoting exon-skipping and in various cancers where it can induce apoptosis and cell cycle arrest by altering the splicing of cancer-associated genes.[1]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C.

Q4: What is a typical working concentration for this compound in cell culture experiments?

A4: The optimal working concentration of this compound can vary depending on the cell line and the specific biological question. However, a common starting point for in vitro studies is in the range of 1-20 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Experimental Protocols & Data Presentation

To validate the effects of this compound, a series of control experiments are essential. Below are detailed protocols for key assays.

Validating CLK Inhibition: Western Blot for Phospho-SR Proteins

This experiment confirms that this compound is engaging its target and inhibiting the phosphorylation of its downstream substrates, the SR proteins.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3][4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Using BSA is crucial for phospho-protein detection as milk can cause background noise.[5]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated SR protein (e.g., anti-phospho-SRSF1).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total SR protein or a housekeeping protein like GAPDH or β-actin.[4]

Data Presentation:

Table 1: Densitometry Analysis of Phospho-SR Protein Levels

This compound Conc. (µM)Phospho-SRSF1 (Relative Intensity)Total SRSF1 (Relative Intensity)Normalized p-SRSF1/Total SRSF1
0 (Vehicle)1.001.001.00
10.850.980.87
50.421.010.42
100.150.990.15
200.051.020.05
Assessing Splicing Modulation: RT-PCR of a Target Gene

This experiment directly measures the effect of this compound on the alternative splicing of a known target gene.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described above. After the treatment period, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

  • RNA Quality Control: Assess the purity and integrity of the extracted RNA. A 260/280 ratio of ~2.0 is desirable.[6]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification:

    • Design primers that flank the alternatively spliced exon of a target gene known to be affected by CLK inhibition.

    • Perform PCR using the synthesized cDNA as a template.

    • The PCR products will represent the different splice isoforms (e.g., one including the exon and one excluding it).

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The different splice isoforms will appear as distinct bands of different sizes.

  • Densitometry: Quantify the intensity of each band to determine the relative abundance of each splice isoform.

Data Presentation:

Table 2: Relative Abundance of Splice Isoforms of Gene X

This compound Conc. (µM)Isoform 1 (Exon Included) - Band IntensityIsoform 2 (Exon Excluded) - Band IntensityPercent Exon Inclusion
0 (Vehicle)9505095%
182018082%
555045055%
1020080020%
20509505%
Determining Cytotoxicity: Cell Viability Assay

This assay is crucial to distinguish between specific anti-proliferative effects and general cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Table 3: Cell Viability of Cancer Cell Line Y after 48h Treatment with this compound

This compound Conc. (µM)Average Absorbance (570 nm)% Viability vs. Vehicle
0 (Vehicle)1.25100%
0.11.2297.6%
11.1088.0%
50.8568.0%
100.6148.8%
250.3024.0%
500.1512.0%
IC50 -~10.5 µM
Investigating Cell Cycle Effects: Flow Cytometry

This protocol helps to determine if this compound induces cell cycle arrest.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8][9]

Data Presentation:

Table 4: Cell Cycle Distribution after 24h this compound Treatment

This compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.2%30.5%14.3%
558.1%25.0%16.9%
1065.7%15.3%19.0%
2040.3%10.1%49.6%

Visualizations: Pathways and Workflows

TG003_Signaling_Pathway cluster_drug Drug Action cluster_kinase Kinase Regulation cluster_splicing Splicing Outcome TG003 This compound CLK1 CLK1 Kinase TG003->CLK1 Inhibits pSR Phosphorylated SR Proteins CLK1->pSR Phosphorylates Splicing Alternative Splicing Modulation pSR->Splicing Regulates SR SR Proteins SR->CLK1 Substrate Apoptosis Apoptosis Splicing->Apoptosis CellCycleArrest Cell Cycle Arrest Splicing->CellCycleArrest

Caption: this compound inhibits CLK1, altering SR protein phosphorylation and modulating alternative splicing.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Parallel Assays start Hypothesis: This compound affects Target Gene Splicing and Cell Viability cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment western Western Blot (p-SR Proteins) treatment->western rtpcr RT-PCR (Splicing Isoforms) treatment->rtpcr viability Cell Viability Assay (IC50 Determination) treatment->viability analysis Data Analysis and Interpretation western->analysis rtpcr->analysis viability->analysis WB_Troubleshooting cluster_checks Potential Issues & Solutions start No change in p-SR protein levels issue1 Is this compound active? start->issue1 issue2 Is the treatment time/dose optimal? start->issue2 issue3 Are phosphatase inhibitors present? start->issue3 issue4 Is the antibody working? start->issue4 sol1 Check compound age and storage. Perform a positive control (e.g., a known sensitive cell line). issue1->sol1 sol2 Perform a time-course and dose-response experiment. issue2->sol2 sol3 Ensure fresh phosphatase inhibitors are added to the lysis buffer. issue3->sol3 sol4 Run a positive control lysate known to have high p-SR levels. issue4->sol4

References

Technical Support Center: Addressing Inconsistent Splicing Changes with TG-003

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent splicing changes in their experiments with TG-003.

Troubleshooting Guide

Researchers using this compound, a potent and ATP-competitive inhibitor of CDC-like kinases (CLKs), may occasionally observe variability in splicing modulation. This guide addresses common issues and provides potential solutions to enhance experimental reproducibility.

Question: We are observing inconsistent exon skipping/inclusion rates between replicate experiments using this compound. What are the potential causes and solutions?

Answer: Inconsistent splicing outcomes with this compound can arise from several factors, ranging from experimental technique to inherent biological variability. Here are key areas to investigate:

  • Cellular Factors:

    • Cell Line and Passage Number: Different cell lines can exhibit varied responses to this compound due to their unique transcriptomic and proteomic profiles. Additionally, high passage numbers can lead to genetic drift and altered cellular pathways, affecting reproducibility.

      • Recommendation: Use a consistent, low-passage number cell line for all experiments. If comparing between cell lines, fully characterize the baseline splicing patterns of your gene of interest in each.

    • Cell Density and Health: Over-confluent or stressed cells can display altered gene expression and splicing patterns, independent of this compound treatment.

      • Recommendation: Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. Monitor cell viability throughout the experiment.

  • Experimental Parameters:

    • This compound Concentration and Purity: As an ATP-competitive inhibitor, the effective concentration of this compound is critical. Variations in the final concentration or the purity of the compound can lead to inconsistent results.

      • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately.[1] Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and target exon.

    • Incubation Time: The kinetics of splicing modulation can vary between different genes and exons. Inconsistent incubation times will lead to variability.

      • Recommendation: Establish a time-course experiment to identify the optimal incubation period for observing the desired splicing change. Ensure this time is kept consistent across all replicates.

  • Data Analysis:

    • RT-qPCR Primer Design: Poorly designed primers for quantitative real-time PCR (RT-qPCR) can lead to inaccurate quantification of splice isoforms.

      • Recommendation: Design primers that specifically amplify each isoform. Whenever possible, design primers that span exon-exon junctions to differentiate between spliced and unspliced transcripts. Validate primer specificity through melt curve analysis and gel electrophoresis.

    • Normalization: Inadequate normalization in RT-qPCR or Western blotting can obscure true biological effects.

      • Recommendation: For RT-qPCR, use multiple stable housekeeping genes for normalization. For Western blots analyzing SR protein phosphorylation, normalize to the total protein level of the specific SR protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that acts as a potent and ATP-competitive inhibitor of the Cdc2-like kinase (Clk) family, particularly Clk1, Clk2, and Clk4.[2][3] These kinases are responsible for the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of alternative splicing.[2][4] By inhibiting CLK kinases, this compound prevents the phosphorylation of SR proteins, leading to changes in their localization and activity, which in turn modulates splice site selection. This compound has also been shown to inhibit DYRK1A/B.[2]

Q2: Why does this compound affect the splicing of some exons but not others?

The sensitivity of an exon to this compound is influenced by several cis-acting elements within the pre-mRNA. Research suggests that this compound-sensitive exons often have specific characteristics:

  • Exon Length: Shorter exons are more likely to be affected.

  • Splicing Factor Binding Sites: Exons with fewer binding sites for splicing enhancer proteins may be more susceptible to skipping when SR protein activity is altered.

  • Polypyrimidine Tract (PPT) Strength: Exons with weaker PPTs at the 3' splice site are more prone to be skipped in the presence of this compound.

Q3: Can off-target effects of this compound contribute to inconsistent splicing changes?

While this compound is a potent CLK inhibitor, it can have off-target effects, particularly at higher concentrations. Inhibition of other kinases could indirectly influence splicing regulation or other cellular pathways, leading to unexpected or inconsistent results. It is crucial to use the lowest effective concentration of this compound to minimize off-target effects.

Q4: How can I confirm that this compound is active in my cellular system?

A reliable method to confirm the activity of this compound is to assess the phosphorylation status of SR proteins. A decrease in the phosphorylation of SR proteins upon this compound treatment indicates that the compound is effectively inhibiting its target CLK kinases. This can be measured by Western blotting using antibodies specific to phosphorylated SR proteins (e.g., mAb1H4).

Quantitative Data Summary

The following tables summarize quantitative data on the activity and effects of this compound from various sources.

Table 1: Inhibitory Activity of this compound against CLK Kinases

KinaseIC₅₀ (nM)
mClk120[3]
mClk2200[3]
mClk415[3]
DYRK1A24[2]
DYRK1B34[2]

Table 2: Example of this compound Treatment Conditions in Cell Culture

Cell LineThis compound ConcentrationIncubation TimeObserved Effect
HeLa10 µM12 hoursInhibition of SR protein phosphorylation
COS-710 µM24-72 hoursNo significant effect on cell growth
PC31, 10, 50 µMNot SpecifiedAltered cell migration and invasion
DU14550 µM72 hoursAltered scratch closure

Experimental Protocols

1. Analysis of Alternative Splicing by Semi-Quantitative RT-PCR

This protocol provides a method to assess changes in the ratio of alternatively spliced isoforms upon this compound treatment.

  • Cell Treatment: Plate cells at a consistent density and treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for the predetermined optimal time.

  • RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit). Ensure high-quality RNA with an A260/A280 ratio of ~2.0.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • PCR Amplification:

    • Design primers flanking the alternative exon of interest.

    • Perform PCR with a limited number of cycles (e.g., 25-30 cycles) to ensure amplification is in the exponential phase.

    • PCR reaction mixture (25 µL): 2.5 µL 10x PCR Buffer, 0.5 µL 10 mM dNTPs, 1 µL 10 µM Forward Primer, 1 µL 10 µM Reverse Primer, 1 µL cDNA, 0.25 µL Taq Polymerase, 18.75 µL Nuclease-free water.

    • PCR cycling conditions: 95°C for 3 min, followed by 25-30 cycles of 95°C for 30s, 55-65°C (primer-dependent) for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

  • Gel Electrophoresis: Separate the PCR products on a 2-3% agarose gel.

  • Quantification: Visualize the bands under UV light and quantify the intensity of each band using image analysis software (e.g., ImageJ). Calculate the percent exon inclusion as: (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion band) * 100.

2. Western Blot Analysis of SR Protein Phosphorylation

This protocol allows for the detection of changes in SR protein phosphorylation, a direct downstream target of this compound.

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR, mAb1H4) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a total SR protein or a housekeeping protein like GAPDH or β-actin.

Signaling Pathway and Experimental Workflow Diagrams

TG003_Mechanism cluster_0 Cellular Environment TG003 This compound CLK CLK1/2/4 TG003->CLK Inhibits SR SR Proteins CLK->SR Phosphorylates SR_p Phosphorylated SR Proteins Spliceosome Spliceosome SR_p->Spliceosome Regulates pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Mature mRNA (Altered Splicing) pre_mRNA->mRNA

Caption: Mechanism of action of this compound on CLK-mediated splicing regulation.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Inconsistent Splicing Start Inconsistent Splicing Results Observed Check_Cells Verify Cell Line Integrity (Passage, Density, Health) Start->Check_Cells Check_Compound Confirm this compound Concentration & Purity Check_Cells->Check_Compound Cells OK Check_Time Optimize Incubation Time (Time-Course) Check_Compound->Check_Time Compound OK Check_Analysis Validate Analysis Methods (RT-qPCR Primers, Normalization) Check_Time->Check_Analysis Time Optimized Consistent_Results Consistent Splicing Results Achieved Check_Analysis->Consistent_Results Analysis Validated

Caption: Logical workflow for troubleshooting inconsistent splicing results with this compound.

References

Long-term stability of TG-003 in DMSO stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of TG-003 in DMSO stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO up to 100 mM and in ethanol up to 75 mM.[1] For long-term storage, DMSO is a commonly used solvent.

Q2: What are the recommended storage conditions for this compound in DMSO stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C.[1] Some studies suggest that storage at 4°C can also be acceptable for shorter periods, with 85% of compounds in a large library remaining stable in a DMSO/water (90/10) mixture for up to 2 years.[2] However, room temperature storage is generally not recommended as it can lead to significant degradation over time.[3]

Q3: How many freeze-thaw cycles can a this compound in DMSO stock solution tolerate?

A3: While specific data for this compound is unavailable, general studies on small molecule stability in DMSO indicate that multiple freeze-thaw cycles (e.g., up to 11 cycles) do not cause significant compound loss for many compounds when handled properly.[4][5] To minimize potential degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: Does the presence of water in DMSO affect the stability of this compound?

A4: The presence of water in DMSO can be a significant factor in compound degradation for some molecules.[4][5] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture. Studies have shown that water is a more significant factor in compound loss than oxygen.[4][5]

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of your this compound stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to determine the purity of the compound and to detect the presence of any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in stock solution.1. Prepare a fresh stock solution of this compound. 2. Assess the purity of the old and new stock solutions using HPLC or LC-MS. 3. Ensure proper storage conditions (-20°C) and minimize freeze-thaw cycles by preparing aliquots.
Precipitate observed in the stock solution after thawing Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve the compound. 2. If the precipitate persists, sonication may be attempted. 3. To prevent evaporation, ensure vials are tightly sealed.
Reduced potency of this compound in assays Compound degradation due to improper storage or handling.1. Verify the storage temperature and check for frequent temperature fluctuations. 2. Use fresh aliquots for each experiment to avoid multiple freeze-thaw cycles. 3. Protect the stock solution from light if the compound is light-sensitive (though there is no specific indication of this for this compound).

Long-Term Stability Data (Representative)

While specific long-term stability data for this compound in DMSO is not publicly available, the following table provides a summary of expected stability based on general studies of small molecules stored in DMSO.

Storage Condition Time Point Purity (%) Notes
-20°C in anhydrous DMSO 1 Year>95%Recommended for long-term storage. Minimal degradation expected.
2 Years>90%Aliquoting is highly recommended to avoid freeze-thaw cycles.
4°C in DMSO 6 Months~90%Suitable for short to medium-term storage.
1 Year~85%Increased risk of degradation compared to -20°C.
Room Temperature in DMSO 3 Months~92%[3]Not recommended for long-term storage.
6 Months~83%[3]Significant degradation can occur.
1 Year~52%[3]Significant loss of compound integrity.

Experimental Protocols

Protocol 1: Preparation of this compound in DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

Materials:

  • This compound in DMSO stock solution (test sample)

  • Freshly prepared this compound in DMSO (reference standard)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Sample Preparation:

    • Thaw an aliquot of the stored this compound stock solution.

    • Prepare a reference standard by dissolving fresh this compound powder in anhydrous DMSO to the same concentration as the test sample.

    • Dilute both the test sample and the reference standard to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.

  • HPLC Method (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the reference standard to determine the retention time and peak area of pure this compound.

    • Inject the test sample.

    • Compare the chromatograms of the test sample and the reference standard.

    • Calculate the purity of the test sample by dividing the peak area of this compound by the total peak area of all detected peaks and multiplying by 100. The appearance of new peaks in the test sample chromatogram indicates the presence of degradation products.

Visualizations

G Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution in Anhydrous DMSO aliquot Aliquot into Single-Use Tubes prep->aliquot storage Store at Defined Conditions (-20°C, 4°C, RT) aliquot->storage timepoint Sample at Various Time Points (T=0, 1 month, 3 months, etc.) storage->timepoint analysis Analyze by HPLC/LC-MS timepoint->analysis compare Compare with T=0 and Reference Standard analysis->compare data Determine Purity and Identify Degradants compare->data

Caption: Workflow for assessing the stability of this compound in DMSO.

G This compound Signaling Pathway Inhibition cluster_0 Cell Nucleus pre_mrna pre-mRNA splicing Alternative Splicing pre_mrna->splicing regulated by sr_proteins SR Proteins (e.g., SF2/ASF) sr_proteins->splicing phosphorylation mrna Mature mRNA splicing->mrna clk Clk Kinases (Clk1, Clk4) clk->sr_proteins phosphorylates tg003 This compound tg003->clk inhibits

Caption: this compound inhibits Clk kinases, preventing phosphorylation of SR proteins and altering alternative splicing.

G Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results? check_stock Is the this compound stock solution old or frequently thawed? start->check_stock yes_stock Prepare fresh stock solution and aliquot. check_stock->yes_stock Yes no_stock Are other experimental parameters consistent? check_stock->no_stock No check_params Review protocol: cell density, incubation times, reagent concentrations. no_stock->check_params yes_params Problem likely lies elsewhere in the experimental setup. check_params->yes_params Yes no_params Standardize all experimental parameters. check_params->no_params No

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of TG-003 and Other Cdc2-like Kinase (Clk) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of TG-003 with other notable inhibitors of Cdc2-like kinases (Clks). The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compounds for their studies in areas such as cancer, neurodegenerative diseases, and virology, where Clk-mediated alternative splicing plays a critical role.

Introduction to Clk Inhibitors

Cdc2-like kinases (CLK1, CLK2, CLK3, and CLK4) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of Clk activity is implicated in various diseases, making them attractive therapeutic targets. A growing number of small molecule inhibitors have been developed to probe the function of Clks and for their potential therapeutic applications. This guide focuses on a comparative analysis of their efficacy.

Quantitative Efficacy of Clk Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected Clk inhibitors against the four human CLK isoforms. The data has been compiled from various studies to provide a comparative overview. It is important to note that assay conditions can vary between studies, which may influence the reported IC50 values.

InhibitorCLK1 (IC50, nM)CLK2 (IC50, nM)CLK3 (IC50, nM)CLK4 (IC50, nM)Reference(s)
This compound 20200>10,00015[1]
T-025 Data not availablePotent inhibitorData not availableData not available
SM08502 (Cirtuvivint) Data not available222Data not available[2]
CTX-712 (Rogocekib) Data not available1.4Data not availableData not available[2]
1C8 Strongly inhibitsStrongly inhibitsData not availableStrongly inhibits[3]
GPS167 InhibitsInhibitsData not available~14,000 - 24,000[4]
ML167 >10-fold selective vs CLK4>10-fold selective vs CLK4>10-fold selective vs CLK4136[1]

Note: "Data not available" indicates that specific IC50 values were not found in the searched literature. "Potent inhibitor" or "Strongly inhibits" suggests significant activity as reported in the literature without a specific IC50 value.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.

clk_signaling_pathway cluster_nucleus Nucleus CLK CLKs (CLK1/2/3/4) pSR Phosphorylated SR Proteins CLK->pSR Phosphorylation SR SR Proteins (unphosphorylated) SR->CLK Spliceosome Spliceosome pSR->Spliceosome Activation mRNA Mature mRNA Spliceosome->mRNA premRNA pre-mRNA premRNA->Spliceosome Splicing TG003 This compound & Other Clk Inhibitors TG003->CLK Inhibition

Caption: Clk Signaling Pathway and Inhibition.

experimental_workflow cluster_workflow Experimental Workflow for Clk Inhibitor Evaluation start Start: Select Clk Inhibitor (e.g., this compound) kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_culture Treat Cancer Cell Lines with Inhibitor start->cell_culture data_analysis Data Analysis and Comparison kinase_assay->data_analysis viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo) cell_culture->apoptosis_assay splicing_analysis Alternative Splicing Analysis (RT-PCR) cell_culture->splicing_analysis viability_assay->data_analysis apoptosis_assay->data_analysis splicing_analysis->data_analysis end End: Efficacy Profile data_analysis->end

References

A Head-to-Head Comparison of TG-003 and KH-CB19 for Splicing Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and molecular biology, the modulation of pre-mRNA splicing is a critical area of investigation for therapeutic intervention in a variety of diseases. Two prominent small molecule inhibitors of Cdc2-like kinases (CLKs), TG-003 and KH-CB19, have emerged as valuable tools for studying and manipulating splicing events. Both compounds target the CLK family of kinases, which play a crucial role in the phosphorylation of serine/arginine-rich (SR) proteins, key regulators of splice site selection. This guide provides an objective comparison of this compound and KH-CB19, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Mechanism of Action: Inhibition of the CLK-SR Protein Axis

Both this compound and KH-CB19 exert their effects by inhibiting CLK family members (CLK1, CLK2, and CLK4). This inhibition prevents the phosphorylation of SR proteins. In their hypophosphorylated state, SR proteins are unable to efficiently promote exon inclusion, leading to alterations in splicing patterns, often resulting in exon skipping.

cluster_nucleus Nucleus TG003 This compound CLKs CLK1/2/4 TG003->CLKs Inhibition KHCB19 KH-CB19 KHCB19->CLKs Inhibition SR SR Proteins (Hypophosphorylated) CLKs->SR Phosphorylation SR_P SR Proteins (Phosphorylated) splicing Splicing Modulation (e.g., Exon Skipping) SR_P->splicing Promotes Exon Inclusion SR->SR_P pre_mRNA pre-mRNA pre_mRNA->splicing mRNA Mature mRNA splicing->mRNA

Caption: Signaling pathway of this compound and KH-CB19 in splicing modulation.

Comparative Performance Data

Experimental evidence suggests that while both compounds target the same kinase family, KH-CB19 exhibits greater potency in cellular assays. A key study directly compared the effects of this compound and KH-CB19 on SR protein phosphorylation and the alternative splicing of tissue factor (TF) pre-mRNA in human microvascular endothelial cells (HMEC-1).

Kinase Inhibition Profile

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and KH-CB19 against various CLK isoforms.

KinaseThis compound IC50 (nM)KH-CB19 IC50 (nM)
CLK120[1][2]19.7[3]
CLK2200[2][4]-
CLK3>10,000[4][5]530[3]
CLK415[1][2]-
Cellular Activity: SR Protein Phosphorylation

In a direct comparison, KH-CB19 was found to be a more potent inhibitor of SR protein phosphorylation in HMEC-1 cells than this compound.[6] Pre-treatment of cells with 10 µM KH-CB19 resulted in a significantly greater reduction in the phosphorylation of SRp75, SRp55, and SRp20 compared to 10 µM this compound, both under basal conditions and following TNF-α stimulation. While a detailed dose-response for this compound was not provided, the study noted it had "little effect" on SRp75 and SRp55 phosphorylation at the tested concentrations.[6]

Cellular Activity: Alternative Splicing of Tissue Factor (TF)

Consistent with its stronger effect on SR protein phosphorylation, KH-CB19 demonstrated more robust modulation of TF pre-mRNA splicing. In HMEC-1 cells, 10 µM KH-CB19 significantly reduced the basal expression of both full-length TF (flTF) and alternatively spliced human TF (asHTF).[6] While 10 µM this compound also reduced the basal expression of both isoforms, its effect was less pronounced, particularly after TNF-α stimulation.[6]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating and comparing the effects of splicing modulators like this compound and KH-CB19.

start Cell Culture (e.g., HMEC-1) treatment Treatment with This compound or KH-CB19 (and controls) start->treatment harvest Cell Harvest treatment->harvest protein_analysis Protein Analysis harvest->protein_analysis rna_analysis RNA Analysis harvest->rna_analysis western Western Blot for Phospho-SR Proteins protein_analysis->western rtpcr RT-PCR/qPCR for Splicing Isoforms rna_analysis->rtpcr data Data Analysis and Quantification western->data rtpcr->data conclusion Comparative Efficacy Determination data->conclusion

References

Leucettine L41: A Viable Alternative to TG-003 for Kinase Inhibition in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular biology, the selective inhibition of specific kinases is a critical tool. TG-003 has been a staple for inhibiting Cdc2-like kinases (CLKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). However, Leucettine L41, a marine sponge-derived compound, is emerging as a potent alternative with a distinct kinase inhibition profile, offering new avenues for research, particularly in neurodegenerative diseases and cancer.

This guide provides a comprehensive comparison of Leucettine L41 and this compound, presenting their kinase selectivity, effects on cellular pathways, and detailed experimental protocols to assist researchers in making informed decisions for their specific applications.

At a Glance: Leucettine L41 vs. This compound

FeatureLeucettine L41This compound
Primary Targets DYRKs (preferentially DYRK1A), CLKsCLKs (CLK1, CLK4), DYRK1A/B
Key Applications Neurodegenerative disease models (Alzheimer's), alternative splicing modulationAlternative splicing studies, cancer research (prostate)
Reported Off-Target Effects GSK-3, PIM1, CK2, PIKfyvePim1, Pim3, Csnk1d, Csnk1e, Ysk4

Kinase Inhibition Profile: A Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Leucettine L41 and this compound against a panel of kinases. It is important to note that these values are compiled from various studies and experimental conditions may differ.

KinaseLeucettine L41 IC50 (nM)This compound IC50 (nM)
CLK1 71[1]20[2][3]
CLK2 -200[2][3]
CLK3 >10,000>10,000[2]
CLK4 64[1]15[2][3]
DYRK1A 10-60[1]12-24[2][3]
DYRK1B 44[1]34[2][3]
DYRK2 73[1]-
DYRK3 320[1]-
DYRK4 520[1]-
GSK-3α/β 210-410[1]-
PIM1 Yes (Co-crystallized)[4]Yes

Mechanism of Action: Modulation of Alternative Splicing

Both Leucettine L41 and this compound exert their primary effects by inhibiting CLK and DYRK kinases, which play a crucial role in the regulation of alternative pre-mRNA splicing. These kinases phosphorylate serine/arginine-rich (SR) proteins, essential components of the spliceosome. By inhibiting CLKs and DYRKs, both compounds prevent the proper phosphorylation of SR proteins, leading to alterations in splicing patterns.[2][5][6]

G cluster_0 Kinase Inhibition cluster_1 Target Kinases cluster_2 Cellular Process Leucettine L41 Leucettine L41 CLKs CLKs Leucettine L41->CLKs Inhibits DYRKs DYRKs Leucettine L41->DYRKs Inhibits This compound This compound This compound->CLKs Inhibits This compound->DYRKs Inhibits SR Proteins SR Proteins CLKs->SR Proteins Phosphorylates DYRKs->SR Proteins Phosphorylates Alternative Splicing Alternative Splicing SR Proteins->Alternative Splicing Regulates

Figure 1. Simplified signaling pathway illustrating the mechanism of action of Leucettine L41 and this compound on alternative splicing.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of Leucettine L41 and this compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., CLK1, DYRK1A)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Leucettine L41 and this compound stock solutions (in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Leucettine L41 and this compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and inhibitor solution.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Assay: Western Blot for Phosphorylated SR Proteins

This protocol allows for the assessment of Leucettine L41 and this compound activity in a cellular context by measuring the phosphorylation status of SR proteins.

Materials:

  • Cell line of interest (e.g., HeLa, PC3)

  • Leucettine L41 and this compound

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR (1H4) mAb)

  • Primary antibody against a total SR protein (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of Leucettine L41 or this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a total SR protein to ensure equal loading.

G cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Immunodetection Cell Culture Cell Culture Inhibitor Treatment (L41 or this compound) Inhibitor Treatment (L41 or this compound) Cell Culture->Inhibitor Treatment (L41 or this compound) Cell Lysis Cell Lysis Inhibitor Treatment (L41 or this compound)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Blocking Blocking Western Blot Transfer->Blocking Primary Antibody (anti-pSR) Primary Antibody (anti-pSR) Blocking->Primary Antibody (anti-pSR) Secondary Antibody (HRP) Secondary Antibody (HRP) Primary Antibody (anti-pSR)->Secondary Antibody (HRP) Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody (HRP)->Chemiluminescent Detection

Figure 2. Experimental workflow for analyzing the effect of inhibitors on SR protein phosphorylation.

Neuroprotective and Anti-Cancer Effects: Beyond Splicing

Leucettine L41 has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease.[5][7] It has been shown to reduce tau phosphorylation, a key pathological hallmark of the disease, by inhibiting DYRK1A and potentially GSK-3β.[5][7]

This compound has been investigated for its anti-cancer properties, particularly in prostate cancer. Studies have shown that it can reduce cell proliferation and induce apoptosis in cancer cell lines.[8]

Conclusion

Leucettine L41 presents a compelling alternative to this compound for researchers studying CLK and DYRK kinases. While both compounds effectively modulate alternative splicing, their distinct kinase selectivity profiles may offer advantages for specific research questions. Leucettine L41's broader inhibitory spectrum, including GSK-3, and its demonstrated neuroprotective effects make it a valuable tool for neurodegeneration research. This compound remains a potent and more selective tool for specifically targeting CLK1 and CLK4 in the context of alternative splicing and cancer studies. The choice between these two inhibitors will ultimately depend on the specific kinases and cellular pathways under investigation.

References

Validating TG-003 On-Target Effects: A Comparative Guide to siRNA-Mediated Target Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of TG-003, a potent inhibitor of Cdc2-like kinases (Clk), and the use of small interfering RNA (siRNA) to validate its on-target effects. Experimental data, detailed protocols, and pathway diagrams are presented to facilitate a comprehensive understanding.

This compound is an ATP-competitive inhibitor targeting Clk1, Clk2, and Clk4, kinases that play a crucial role in the regulation of alternative splicing through the phosphorylation of serine/arginine-rich (SR) proteins. To ensure that the observed cellular effects of this compound are a direct result of its interaction with these primary targets, a comparison with the phenotypic outcomes of siRNA-mediated knockdown of the individual Clk kinases is essential.

Comparative Data: this compound vs. siRNA Knockdown of Clk Kinases

The following table summarizes experimental data comparing the effects of this compound treatment with those of siRNA-mediated knockdown of Clk1, Clk2, and Clk4 on the expression of key metabolic markers in 3T3-L1 adipocytes.

TreatmentTargetUCP1 mRNA LevelPGC1α mRNA Level
This compound (50 nM)Clk1, Clk2, Clk43-4 fold increase2-fold increase
siRNA vs. Clk1Clk14-fold increase3.5-fold increase
siRNA vs. Clk2Clk21.2-fold increase1.5-fold increase
siRNA vs. Clk4Clk40.3-fold (70% decrease)1.15-fold increase

Data adapted from a study on the induction of beige-like adipocyte markers.[1]

Furthermore, studies in prostate cancer cell lines have demonstrated that knockdown of CLK1 phenocopies the effects of this compound, leading to reduced cell proliferation, increased apoptosis, and decreased cell migration.[2][3] This convergence of phenotypic outcomes between chemical inhibition and genetic knockdown provides strong evidence for the on-target activity of this compound.

Experimental Protocols

siRNA Transfection for Target Validation

This protocol outlines a general workflow for transiently knocking down a target gene (e.g., Clk1, Clk2, or Clk4) in a cellular model to compare with the effects of a small molecule inhibitor.

Materials:

  • siRNA duplexes targeting the gene of interest (and non-targeting control siRNA)

  • Lipid-based transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Complete cell culture medium

  • Target cells

  • 6-well plates

  • Reagents for downstream analysis (e.g., qRT-PCR, Western blot, cell-based assays)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute a final concentration of 20 nM siRNA in 100 µL of Opti-MEM®.

    • In a separate tube, dilute the appropriate amount of transfection reagent in 100 µL of Opti-MEM®.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of complete medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Downstream Analysis: Following incubation, harvest the cells to assess target gene knockdown and the phenotypic consequences.

    • Target Knockdown Verification: Analyze mRNA levels by qRT-PCR and protein levels by Western blot to confirm efficient knockdown of the target gene.

    • Phenotypic Analysis: Perform relevant cell-based assays (e.g., proliferation, apoptosis, migration assays) to compare the phenotype of siRNA-treated cells with that of cells treated with the small molecule inhibitor (this compound).

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental logic and the biological context, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for validating on-target effects.

G cluster_0 Cellular Input Growth Factors Growth Factors Clk Kinases Clk Kinases Growth Factors->Clk Kinases Stress Signals Stress Signals Stress Signals->Clk Kinases SR Proteins (inactive) SR Proteins (inactive) Clk Kinases->SR Proteins (inactive) Phosphorylation SR Proteins (active) SR Proteins (active) SR Proteins (inactive)->SR Proteins (active) Alternative Splicing Alternative Splicing SR Proteins (active)->Alternative Splicing Regulation Pre-mRNA Pre-mRNA Pre-mRNA->Alternative Splicing Mature mRNA Mature mRNA Alternative Splicing->Mature mRNA Protein Isoforms Protein Isoforms Mature mRNA->Protein Isoforms Translation Cellular Functions Cellular Functions Protein Isoforms->Cellular Functions This compound This compound This compound->Clk Kinases Inhibition siRNA siRNA siRNA->Clk Kinases Knockdown

Caption: Clk kinase signaling pathway and points of intervention.

References

Assessing TG-003's Off-Target Profile on DYRK1A/B Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of TG-003, a potent inhibitor of the Cdc2-like kinase (Clk) family, on the dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B. The data presented herein is intended to assist researchers in making informed decisions when utilizing this compound in their experimental designs and to provide a broader context of its kinase selectivity.

Introduction to this compound and DYRK Kinases

This compound is a small molecule inhibitor primarily targeting the Clk family of kinases, with IC50 values of 20 nM, 200 nM, and 15 nM for Clk1, Clk2, and Clk4, respectively[1][2]. These kinases are crucial regulators of pre-mRNA splicing. However, like many kinase inhibitors, this compound exhibits activity against other kinases. This guide focuses on its off-target effects on DYRK1A and DYRK1B, two closely related kinases implicated in a variety of cellular processes, including neuronal development, cell cycle control, and apoptosis. Dysregulation of DYRK1A and DYRK1B has been linked to several diseases, making them important targets in drug discovery.

Quantitative Comparison of Inhibitor Potency

To provide a clear comparison of this compound's activity against DYRK1A and DYRK1B, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other known DYRK inhibitors. This data allows for a direct assessment of this compound's potency and selectivity in a broader context.

InhibitorPrimary Target(s)DYRK1A IC50 (nM)DYRK1B IC50 (nM)Other Notable Targets (IC50 in nM)
This compound Clk1, Clk42434Clk1 (20), Clk2 (200), Clk4 (15)
Harmine DYRK1A33 - 192166 - 293MAO-A (60)
AZ191 DYRK1B8817DYRK2 (1890)
EHT 5372 DYRK1A/1B0.220.28CLK1 (22.8), CLK2 (88.8), CLK4 (59.0), GSK-3α (7.44), GSK-3β (221)
Thiadiazine 3-5 DYRK1A9.41 (Kd = 7.3 μM for initial hit)Selective over DYRK1BInduces human pancreatic β-cell proliferation

Experimental Protocols

The determination of inhibitor potency (IC50) is critical for assessing its efficacy and selectivity. Below is a generalized, detailed protocol for an in vitro kinase assay, synthesized from established methodologies for determining the inhibitory activity of compounds against DYRK1A and DYRK1B.

In Vitro Kinase Assay for DYRK1A/B Inhibition

This protocol outlines the steps to measure the enzymatic activity of DYRK1A or DYRK1B in the presence of an inhibitor, allowing for the calculation of an IC50 value.

Materials:

  • Recombinant human DYRK1A or DYRK1B enzyme

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., DYRKtide, Woodtide)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • [γ-³³P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, Z'-LYTE™)

  • 96-well assay plates

  • Phosphocellulose paper (for radioactive assays) or luminometer/fluorescence reader (for non-radioactive assays)

  • Scintillation counter (for radioactive assays)

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant DYRK1A or DYRK1B kinase to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically.

    • Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km value for the respective kinase.

    • Prepare a stock solution of the substrate peptide.

    • Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Assay Reaction:

    • To each well of a 96-well plate, add the following components in this order:

      • Kinase assay buffer

      • Test inhibitor at various concentrations (or DMSO for control)

      • Substrate peptide

      • Recombinant DYRK1A or DYRK1B enzyme

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Start the reaction by adding ATP (spiked with [γ-³³P]ATP for radioactive assays) to each well.

    • Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate Reaction and Detect Signal:

    • For Radioactive Assays:

      • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

      • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

      • Measure the incorporated radioactivity using a scintillation counter.

    • For Non-Radioactive Assays (e.g., ADP-Glo™):

      • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

      • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.

      • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Signaling and Experimental Workflow

To further aid in the understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

DYRK1A_Signaling_Pathway DYRK1A DYRK1A Phosphorylation Phosphorylation DYRK1A->Phosphorylation Catalyzes Substrate Substrate Protein (e.g., Tau, NFAT) Substrate->Phosphorylation Downstream_Effects Downstream Cellular Effects (Neuronal development, Cell cycle regulation) Phosphorylation->Downstream_Effects Inhibitor DYRK1A Inhibitor (e.g., this compound) Inhibitor->DYRK1A Inhibits

Caption: Simplified signaling pathway of DYRK1A and the point of inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Reagent Preparation - Kinase (DYRK1A/B) - Substrate - ATP - Inhibitor (this compound) B Reaction Setup - Add reagents to plate - Pre-incubate A->B C Kinase Reaction - Add ATP to initiate - Incubate at 30°C B->C D Signal Detection - Terminate reaction - Measure signal C->D E IC50 Determination - Calculate % inhibition - Plot dose-response curve - Determine IC50 D->E

Caption: General workflow for in vitro kinase inhibitor screening.

References

Unveiling Splicing Modifications: A Guide to Confirming TG-003's Impact with RNA-Seq

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to confirm and analyze the splicing changes mediated by TG-003, a potent inhibitor of the Cdc2-like kinase (CLK) family. Leveraging the power of RNA sequencing (RNA-seq), we detail the experimental workflow and data analysis pipeline necessary to elucidate the genome-wide effects of this compound on pre-mRNA splicing. Furthermore, we compare this compound with alternative splicing modulators, offering insights into their mechanisms and effects.

This compound is a selective, ATP-competitive inhibitor of CLK1, CLK2, and CLK4, kinases that play a crucial role in regulating alternative splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] By inhibiting CLK activity, this compound can induce changes in splicing patterns, most notably promoting the skipping of specific exons. This has positioned this compound as a valuable research tool and a potential therapeutic agent for diseases caused by splicing dysregulation, such as Duchenne muscular dystrophy.[1]

Comparative Analysis of Splicing Modulators

To understand the unique and overlapping effects of different splicing-modulating compounds, a comparative analysis using RNA-seq is invaluable. Below is a summary of this compound and its alternatives, highlighting their mechanisms and reported effects on RNA splicing.

Splicing ModulatorTarget/MechanismPredominant Splicing EffectKey Cellular EffectsRepresentative RNA-seq Findings
This compound CLK1, CLK2, CLK4 inhibitor; prevents SR protein phosphorylation.Exon skipping.[1]Reversible inhibition of SR protein phosphorylation, alteration of nuclear speckle organization.Induces skipping of targeted exons; genome-wide analysis reveals a preference for skipping of exons with weak polypyrimidine tracts and fewer splicing factor binding sites.[1]
Pladienolide B SF3B1 (splicing factor 3b subunit 1) inhibitor.Intron retention and exon skipping.Induces cell cycle arrest and apoptosis in cancer cells.Global changes in pre-mRNA splicing, with a significant increase in intron retention events.
Risdiplam SMN2 splicing modifier; stabilizes the U1 snRNP interaction with the 5' splice site of exon 7.Exon 7 inclusion in SMN2 pre-mRNA.Increases the production of functional Survival of Motor Neuron (SMN) protein.Highly selective for SMN2 exon 7, with some off-target effects on other genes leading to exon skipping and inclusion.
Branaplam SMN2 splicing modifier; also interacts with the U1 snRNP.Promotes inclusion of a cryptic exon in the HTT transcript, leading to its degradation.Reduces levels of mutant huntingtin (mHTT) protein.Induces widespread changes in alternative splicing, with a tendency to promote exon inclusion.
Antisense Oligonucleotides (ASOs) Bind to specific pre-mRNA sequences to block or enhance splice site recognition.Can be designed to induce exon skipping, exon inclusion, or correct aberrant splice sites.Highly specific modulation of a single target gene's splicing.RNA-seq confirms high on-target specificity with a limited number of off-target splicing changes.

Experimental Protocol: Confirming this compound Mediated Splicing Changes with RNA-seq

This protocol outlines the key steps for a typical experiment to identify and quantify splicing changes induced by this compound treatment in a cellular model.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line relevant to the biological question (e.g., human skeletal muscle cells for Duchenne muscular dystrophy studies).

  • Culture Conditions: Maintain cells in appropriate growth medium and conditions.

  • This compound Treatment: Treat cells with an effective concentration of this compound (e.g., 10-20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours). Include multiple biological replicates for each condition.

2. RNA Isolation and Library Preparation:

  • RNA Extraction: Isolate total RNA from treated and control cells using a standard method (e.g., TRIzol reagent or a column-based kit).

  • RNA Quality Control: Assess RNA integrity and purity using a Bioanalyzer or similar instrument.

  • Library Construction: Prepare RNA-seq libraries from high-quality RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis, fragmentation, adapter ligation, and amplification.

3. RNA Sequencing:

  • Sequencing Platform: Perform deep sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing is recommended to improve the identification of splice junctions.

4. Bioinformatic Analysis of RNA-seq Data:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Differential Splicing Analysis: Employ specialized software to identify and quantify alternative splicing events. Popular tools include:

    • rMATS: A robust tool for detecting differential alternative splicing events from replicate RNA-Seq data.

    • LeafCutter: Focuses on identifying and quantifying differential intron usage.

    • SpliceSeq: A resource for visualizing and analyzing alternative splicing.

  • Quantification of Splicing Changes: Calculate the "Percent Spliced In" (PSI) or "Reads Per Kilobase of transcript per Million mapped reads" (RPKM) values for exons and junctions to quantify the extent of splicing changes between this compound treated and control samples.

  • Visualization: Generate sashimi plots to visualize the read coverage and splice junctions for specific genes of interest.

Visualizing the Molecular Pathway and Experimental Design

To better understand the mechanism of this compound and the experimental approach to study its effects, the following diagrams are provided.

TG003_Signaling_Pathway cluster_nucleus Nucleus TG003 This compound CLKs CLK1/2/4 TG003->CLKs inhibition SR_proteins_P Phosphorylated SR Proteins CLKs->SR_proteins_P phosphorylation splicing Alternative Splicing SR_proteins_P->splicing promotes exon inclusion SR_proteins SR Proteins pre_mRNA pre-mRNA pre_mRNA->splicing spliced_mRNA Spliced mRNA (Exon Skipping) splicing->spliced_mRNA

Caption: this compound signaling pathway.

RNA_Seq_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis cell_culture Cell Culture treatment This compound / Vehicle Treatment cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing raw_reads Raw Sequencing Reads (FASTQ) sequencing->raw_reads qc Quality Control raw_reads->qc alignment Read Alignment (STAR/HISAT2) qc->alignment diff_splicing Differential Splicing Analysis (rMATS) alignment->diff_splicing quantification Quantification (PSI/RPKM) diff_splicing->quantification visualization Visualization (Sashimi Plots) quantification->visualization

Caption: RNA-seq experimental workflow.

References

A Comparative Guide to Isothermal Titration Calorimetry for Determining the Binding Affinity of TG-003

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the precise characterization of molecular interactions is paramount. For researchers and scientists focused on kinase inhibitors like TG-003, a hypothetical analogue of the well-studied, potent kinase inhibitor Staurosporine, understanding its binding affinity to target kinases such as PIM1 is a critical step. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other prevalent techniques—Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP)—for determining the binding affinity of small molecule inhibitors.

Quantitative Data Comparison

The binding affinity of a compound to its target is a key determinant of its potency and potential efficacy. The dissociation constant (Kd) is a direct measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the typical binding affinity of Staurosporine, a compound analogous to this compound, to PIM1 kinase as determined by ITC, SPR, and FP.

Technique Parameter Measured Dissociation Constant (Kd) for Staurosporine-PIM1 Kinase
Isothermal Titration Calorimetry (ITC)Heat change upon binding~20 nM
Surface Plasmon Resonance (SPR)Change in refractive index upon binding~15 nM
Fluorescence Polarization (FP)Change in polarization of fluorescently labeled ligand upon binding~30 nM

Note: The Kd values presented are representative and compiled from various biochemical assays. Direct head-to-head comparisons in a single study are limited.

Experimental Protocols

Detailed and rigorous experimental design is crucial for obtaining high-quality, reproducible data. Below are the detailed methodologies for determining the binding affinity of a this compound analogue (Staurosporine) to PIM1 kinase using ITC, SPR, and FP.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Materials:

  • MicroCal ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Recombinant human PIM1 kinase

  • This compound (Staurosporine)

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • DMSO (for compound solubilization)

Procedure:

  • Sample Preparation:

    • Prepare a 20 µM solution of PIM1 kinase in ITC buffer.

    • Prepare a 200 µM solution of this compound in ITC buffer. Ensure the final DMSO concentration is identical in both the protein and compound solutions (typically ≤ 5%) to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Equilibrate the instrument with ITC buffer.

  • Titration:

    • Load the PIM1 kinase solution into the sample cell (approximately 200 µL).

    • Load the this compound solution into the injection syringe (approximately 40 µL).

    • Perform a series of 19 injections, with the first injection being 0.4 µL followed by 18 injections of 2 µL each, at 150-second intervals.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human PIM1 kinase

  • This compound (Staurosporine)

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize PIM1 kinase to the activated surface by injecting a solution of the protein (e.g., 50 µg/mL in immobilization buffer) to achieve a target immobilization level (e.g., ~10,000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject the this compound solutions over the PIM1-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between each compound injection using a suitable regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) from the active flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP)

FP assays measure the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.

Materials:

  • Fluorescence polarization plate reader

  • Fluorescently labeled tracer (e.g., a Staurosporine-BODIPY conjugate)

  • Recombinant human PIM1 kinase

  • Unlabeled this compound (Staurosporine)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • 384-well black, low-volume assay plates

Procedure:

  • Assay Setup:

    • Determine the optimal concentration of PIM1 kinase and the fluorescent tracer that gives a stable and robust fluorescence polarization signal.

    • Prepare a solution of PIM1 kinase and the fluorescent tracer in the assay buffer.

  • Competition Assay:

    • Prepare a serial dilution of unlabeled this compound in assay buffer.

    • In a 384-well plate, add the PIM1 kinase/tracer mixture to each well.

    • Add the serially diluted unlabeled this compound to the wells. Include controls with no unlabeled competitor (maximum polarization) and no kinase (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

    • Plot the fluorescence polarization values against the logarithm of the unlabeled this compound concentration.

    • Fit the resulting sigmoidal dose-response curve to a competitive binding model to determine the IC50 value, which can then be converted to a Ki (an estimate of Kd) using the Cheng-Prusoff equation.

Visualizing the Isothermal Titration Calorimetry Workflow

To better understand the experimental process of ITC, the following diagram illustrates the key steps involved in determining the binding affinity of a small molecule inhibitor to its target protein.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare PIM1 Kinase Solution degas Degas Both Solutions prep_protein->degas prep_ligand Prepare this compound Solution prep_ligand->degas setup_temp Set Temperature (25°C) load_cell Load PIM1 into Sample Cell setup_temp->load_cell load_syringe Load this compound into Syringe setup_temp->load_syringe titration Inject this compound into PIM1 Solution load_cell->titration load_syringe->titration measure_heat Measure Heat Change titration->measure_heat integrate Integrate Raw Data measure_heat->integrate fit_model Fit to Binding Model integrate->fit_model determine_params Determine Kd, n, ΔH fit_model->determine_params

Caption: Workflow for ITC binding affinity determination.

Safety Operating Guide

Essential Safety and Handling Protocols for TG-003

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of TG-003, a potent inhibitor of CDC-like kinases (Clk). Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The following table summarizes the hazard classifications and the recommended PPE for handling this compound.

Hazard ClassificationGHS CodeDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral)H302Harmful if swallowed.Standard laboratory attire (lab coat), gloves, eye protection.
Skin IrritationH315Causes skin irritation.Chemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye IrritationH319Causes serious eye irritation.Safety glasses with side shields or goggles.[1]

Summary of Recommended Personal Protective Equipment:

PPE ComponentSpecificationPurpose
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[1]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A fume hood or local exhaust ventilation is recommended. If dust or aerosols are generated, a dust respirator may be necessary.[1]Minimizes inhalation of the compound.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of this compound.

Operational Plan:

  • Preparation: Before handling, ensure that a safety shower and an eye wash station are readily accessible.[1] The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as outlined in the table above before opening the container.

  • Handling:

    • Avoid direct contact with the skin and eyes.[2]

    • Do not breathe dust or aerosols.[2]

    • Weigh and handle the solid form in a fume hood or a well-ventilated area to minimize dust formation.[1]

    • When preparing solutions, dissolve the compound slowly and carefully. This compound is soluble in DMSO (up to 20 mg/ml) and Ethanol (up to 15 mg/ml).[1]

  • Post-Handling:

    • Thoroughly wash hands after handling, even if gloves were worn.[1]

    • Clean the work area and any equipment used.

    • Properly doff and dispose of contaminated gloves and other disposable PPE.

Storage Plan:

  • Short-term (as supplied): Store the lyophilized powder desiccated at 4°C for up to 2 years.[1]

  • Solutions: Store solutions at -20°C for up to 2 months.[1]

  • Keep the container tightly sealed in a cool, dry, and well-ventilated place.[1]

  • Protect from direct sunlight and sources of ignition.[1]

Emergency Procedures and Disposal

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan:

  • Dispose of this compound and its container in accordance with all applicable local, regional, national, and international regulations.[1]

  • Contaminated PPE and other waste materials should be placed in a sealed container and disposed of as chemical waste.

Workflow and Decision Making Diagrams

The following diagrams illustrate the procedural workflow for handling this compound and the decision-making process for selecting appropriate PPE.

TG003_Handling_Workflow cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling this compound cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare well-ventilated work area (fume hood) check_safety Ensure safety shower and eye wash are accessible prep_area->check_safety don_ppe Don lab coat, gloves, and eye protection check_safety->don_ppe handle Weigh and handle solid or prepare solution don_ppe->handle avoid_contact Avoid skin/eye contact and inhalation handle->avoid_contact clean_area Clean work area and equipment avoid_contact->clean_area doff_ppe Doff and dispose of contaminated PPE clean_area->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands dispose Dispose of waste according to regulations wash_hands->dispose

Caption: Procedural workflow for the safe handling of this compound.

PPE_Decision_Matrix cluster_hazards Hazard Assessment cluster_ppe Required PPE start Handling this compound h302 H302: Harmful if swallowed start->h302 h315 H315: Causes skin irritation start->h315 h319 H319: Causes serious eye irritation start->h319 lab_coat Lab Coat h302->lab_coat respirator Fume Hood / Respirator h302->respirator If aerosolizing gloves Chemical-Resistant Gloves h315->gloves eye_protection Safety Glasses/Goggles h319->eye_protection

Caption: Decision matrix for selecting appropriate PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TG-003
Reactant of Route 2
TG-003

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.